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Core Science & Biosynthesis

Foundational

A Technical Guide to the Metabolic Pathway Analysis of Novel Phenoxyacetic Acid Derivatives: A Case Study of rac-4-(2-Aminopropyl)phenoxyacetic acid

Abstract The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, biotransformation is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive, technically-grounded framework for the metabolic pathway analysis of NCEs, using the hypothetical molecule rac-4-(2-aminopropyl)phenoxyacetic acid as a practical case study. We will delve into the predictive analysis of metabolic pathways, present detailed protocols for both in vitro and in vivo studies, and outline a robust bioanalytical strategy using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification and structural elucidation.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel compounds.

Introduction: The Subject Molecule and Rationale

rac-4-(2-Aminopropyl)phenoxyacetic acid is a molecule possessing several functional groups that suggest potential pharmacological activity and, consequently, susceptibility to metabolic modification. The phenoxyacetic acid scaffold is found in a variety of biologically active compounds, including herbicides and pharmaceuticals like anti-inflammatory agents.[5][6] The aminopropyl side chain is reminiscent of structures known to interact with neurological targets. A comprehensive metabolic assessment is therefore essential to predict its clearance, identify potentially active or reactive metabolites, and understand its drug-drug interaction potential before clinical progression.[1]

Key Structural Features:

  • Phenoxyacetic Acid Core: A primary site for Phase II conjugation reactions.

  • Aromatic Ring: Susceptible to Phase I oxidation (hydroxylation).

  • Ether Linkage: Potential site for O-dealkylation.

  • Chiral Aminopropyl Side Chain: A potential substrate for monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes, leading to deamination, N-oxidation, or hydroxylation.

Predicted Metabolic Pathways (Phase I & Phase II)

Based on established biotransformation reactions for analogous structures, we can predict a series of metabolic pathways for rac-4-(2-aminopropyl)phenoxyacetic acid. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[7][8]

Phase I Reactions (Functionalization):

  • Aromatic Hydroxylation: CYP450 enzymes can add a hydroxyl group to the phenyl ring, typically at the ortho position relative to the ether linkage.

  • Aliphatic Hydroxylation: The propyl side chain can be hydroxylated at various positions.

  • N-Oxidation: The primary amine can be oxidized to a hydroxylamine or nitroso derivative.

  • Oxidative Deamination: The aminopropyl group can be deaminated by MAO or CYP enzymes to form a ketone, which may then be reduced to an alcohol.

  • O-Dealkylation: Cleavage of the ether bond to yield a phenol and a glycolic acid derivative.

Phase II Reactions (Conjugation):

  • Glucuronidation: The carboxylic acid group or any newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[7]

  • Sulfation: Hydroxylated metabolites can be sulfated by sulfotransferases (SULTs).

  • Acylation: The carboxylic acid can form an acyl-glucuronide, a class of metabolites that warrants monitoring due to potential reactivity.[9]

The following diagram illustrates these predicted biotransformation routes.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent rac-4-(2-aminopropyl)phenoxyacetic acid M1 Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Aliphatic Hydroxylation (+16 Da) Parent->M2 CYP450 M3 Oxidative Deamination (-1 Da) Parent->M3 MAO/CYP M4 N-Oxidation (+16 Da) Parent->M4 CYP/FMO M5 Glucuronide Conjugate (Parent or M1/M2) (+176 Da) Parent->M5 UGT M1->M5 UGT M6 Sulfate Conjugate (M1 or M2) (+80 Da) M1->M6 SULT M2->M5 UGT M2->M6 SULT

Caption: Predicted Phase I and Phase II metabolic pathways.

Strategic Approach to Metabolite Profiling

A tiered approach, starting with simple in vitro systems and progressing to more complex in vivo models, provides a comprehensive and resource-efficient strategy for metabolite profiling.[10] This workflow allows for early identification of major metabolic pathways and potential liabilities.

Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_analysis Bioanalysis & Identification HLM Human Liver Microsomes (HLM) - Identify Phase I Metabolites - Assess Metabolic Stability Heps Hepatocytes - Confirm Phase I & II Metabolites - Cross-species Comparison HLM->Heps Refine Rodent Rodent PK/Metabolism Study - Characterize Circulating Metabolites - Determine Excretion Routes Heps->Rodent Validate LCMS LC-MS/MS Analysis - Detect & Quantify - Generate Fragments Rodent->LCMS Analyze Samples Elucidation Structural Elucidation - Interpret MS/MS Spectra - Confirm Structures LCMS->Elucidation Interpret Data

Caption: A tiered workflow for metabolite identification.

In Vitro Experimental Protocol: Human Liver Microsome (HLM) Assay

The HLM assay is a cornerstone of early metabolic profiling, providing rapid insight into CYP-mediated metabolism.[11] It is cost-effective, amenable to high-throughput screening, and ideal for identifying primary oxidative metabolites.[11][12]

4.1 Causality and Experimental Choices

  • Why HLM? Liver microsomes are enriched with CYP and UGT enzymes, the primary drivers of Phase I and some Phase II metabolism.[7] Their use allows for a focused assessment of the most common metabolic pathways.[13]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its addition initiates the metabolic reactions.[14]

  • Why Acetonitrile Quenching? Cold acetonitrile precipitates proteins, effectively stopping the enzymatic reaction, and simultaneously extracts the parent compound and its metabolites for analysis.

4.2 Step-by-Step Protocol

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (pooled): Thaw on ice and dilute to 20 mg/mL in phosphate buffer.

    • NADPH Regenerating System (e.g., G6P, G6PDH) or NADPH stock (10 mM).

  • Pre-incubation:

    • In a 96-well plate, combine 5 µL of HLM (final concentration 0.5-1.0 mg/mL), phosphate buffer, and 1 µL of test compound (final concentration 1-10 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Add 10 µL of NADPH solution to each well to start the reaction.

    • For a negative control (T=0), add the quenching solution before adding NADPH.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination (Quenching):

    • Add 200 µL of ice-cold acetonitrile containing an internal standard to each well.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

In Vivo Experimental Protocol: Rodent Model

In vivo studies in animal models like rats or mice are crucial for understanding the complete metabolic profile in a whole organism, including the contribution of non-hepatic tissues and the identification of major circulating and excreted metabolites.[15][16][17]

5.1 Causality and Experimental Choices

  • Why Rodent Models? Rats and mice are standard preclinical species with well-characterized physiology and genetics.[15][18] They provide essential data on pharmacokinetics and metabolism that can be used to predict human outcomes.[10]

  • Why Multiple Matrices? Analyzing plasma provides a snapshot of circulating compounds, while urine and feces reveal the primary routes and forms of excretion. This mass balance is critical for a complete metabolic picture.

  • Why Serial Sampling? Collecting samples at multiple time points allows for the generation of pharmacokinetic profiles for both the parent drug and its major metabolites.[15]

5.2 Step-by-Step Protocol

  • Animal Acclimatization:

    • House male Sprague-Dawley rats (n=3-5 per group) in metabolic cages for at least 48 hours prior to dosing to allow for acclimatization.

  • Dosing:

    • Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a pharmacologically relevant dose.

  • Sample Collection:

    • Blood/Plasma: Collect blood samples (e.g., via tail vein or cannula) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to obtain plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume/weight and store samples at -80°C.

  • Sample Processing:

    • Plasma: Samples may be pooled for metabolite profiling or analyzed individually. Perform protein precipitation or solid-phase extraction (SPE) prior to analysis.

    • Urine: Centrifuge to remove debris. Samples can often be diluted and injected directly or after SPE for concentration.

    • Feces: Homogenize with water or a suitable solvent. Centrifuge and extract the supernatant for analysis.

Bioanalytical Workflow: LC-MS/MS for Metabolite Identification

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for modern metabolite analysis, offering the sensitivity to detect low-level metabolites and the specificity to elucidate their structures.[3][19]

6.1 Data Interpretation Strategy Metabolite identification is an investigative process that combines automated software searches with manual spectral interpretation.[4][20] The key is to identify mass shifts from the parent drug that correspond to known biotransformations.

BiotransformationMass Change (Da)Common Enzymes Involved
Hydroxylation+15.99CYP450
N-Oxidation+15.99CYP450, FMO
Dehydrogenation-2.02Dehydrogenases
Oxidative Deamination-1.01MAO, CYP450
Glucuronidation+176.03UGTs
Sulfation+79.96SULTs
Acetylation+42.01NATs
Methylation+14.02Methyltransferases

6.2 Structural Elucidation Once a putative metabolite is detected, its structure is confirmed by analyzing its fragmentation pattern (MS/MS spectrum).[3] By comparing the fragment ions of the metabolite to those of the parent compound, the site of metabolic modification can be precisely localized. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are used to calculate the elemental composition of both parent and fragment ions, further increasing confidence in the identification.[19]

Data Synthesis and Reporting

The culmination of the analysis is a comprehensive metabolic map. Quantitative or semi-quantitative data should be summarized to highlight the most abundant metabolites in each biological matrix.

Hypothetical Metabolite Profile for rac-4-(2-aminopropyl)phenoxyacetic acid

Metabolite IDProposed StructureHLM (% of Total)Rat Plasma (% of AUC)Rat Urine (% of Dose)
Parent Parent Compound25%40%15%
M1 Aromatic Hydroxylation45%25%30%
M3 Oxidative Deamination15%5%10%
M5 Parent-Glucuronide5%20%35%
M7 M1-Sulfate<1%5%5%
Other Minor/Unidentified10%5%5%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The systematic metabolic analysis of a novel chemical entity like rac-4-(2-aminopropyl)phenoxyacetic acid is a non-negotiable component of modern drug discovery and development. By combining predictive analysis with a tiered experimental approach using in vitro and in vivo models, and leveraging the power of high-resolution LC-MS/MS, researchers can build a comprehensive metabolic profile. This profile is fundamental to understanding the compound's disposition, anticipating potential drug interactions, and ensuring the safety and efficacy of future therapeutics.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Selvita. In Vivo Metabolic Models. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Selvita. In Vivo Models. [Link]

  • Zhou, R., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Al-Tannak, N. F., & Al-Obaid, A. M. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Singh, H., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Waters Corporation. MassFragment for Structural Elucidation in Metabolite ID using Exact Mass MS. [Link]

  • Creative Bioarray. In Vitro Metabolism Assay Kits & Reagents. [Link]

  • Lee, H., et al. (2021). In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. MDPI. [Link]

  • Cyagen. Metabolic Disease Mouse Models for Reliable Drug Discovery. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [Link]

  • MetwareBio. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • ResearchGate. Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Chen, Y., et al. (2011). A novel biotransformation of alkyl aminopyrrolidine to aminopiperidine ring by human CYP3A. PubMed. [Link]

  • Baillie, T. A., & Dalvie, D. K. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. [Link]

  • Wang, J. (2012). Biotransformation of Drug Candidates by Non-CYP Metabolic Pathways. FDA. [Link]

  • Mingwan, L. (2023). The importance of biotransformation in drug metabolism. Allied Academies. [Link]

Sources

Exploratory

Crystal Structure and Polymorphism of rac. 4-(2-Aminopropyl)phenoxyacetic Acid: A Technical Guide

Introduction & Structural Rationale In the landscape of preformulation and solid-state chemistry, the characterization of chiral, amphoteric active pharmaceutical ingredients (APIs) presents unique crystallographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of preformulation and solid-state chemistry, the characterization of chiral, amphoteric active pharmaceutical ingredients (APIs) presents unique crystallographic challenges. rac. 4-(2-Aminopropyl)phenoxyacetic acid is a prime example of such a molecule. Structurally, it features a primary amine on a propyl chain (pKa ~9.5) and a phenoxyacetic acid moiety (pKa ~3.5).

Because the Δ pKa between the basic and acidic centers is large, proton transfer occurs in the solid state, driving the molecule to crystallize predominantly as a zwitterion (4-(2-ammoniopropyl)phenoxyacetate)[1]. Zwitterionic polymorphs are characterized by robust, three-dimensional ionic hydrogen-bonded networks (e.g., N+−H⋯O− interactions), which typically result in high lattice energies, low solubility, and elevated melting points compared to their neutral counterparts[1].

Furthermore, because the compound is a racemate, its crystallization thermodynamics are governed by chiral recognition. According to Jacques, Collet, and Wilen, approximately 90% of chiral organic molecules crystallize as centrosymmetric racemic compounds (where both enantiomers coexist in the same unit cell), while only 10% form racemic conglomerates (a mechanical mixture of enantiopure crystals)[2]. Determining this structural preference is critical, as only conglomerates can undergo direct chiral resolution via preferential crystallization or Viedma ripening[3].

Polymorph Screening Strategy

To map the polymorphic landscape of rac. 4-(2-Aminopropyl)phenoxyacetic acid, we must employ a screening strategy that probes both thermodynamic and kinetic crystallization pathways. Relying on a single crystallization method risks missing metastable forms that could appear later during scale-up or storage.

Workflow cluster_screening Polymorph Screening Methods Start rac. 4-(2-Aminopropyl)phenoxyacetic acid (API Starting Material) SMPT Solvent-Mediated Phase Transformation (SMPT) Start->SMPT Slurry at 25°C/50°C Cooling Cooling Crystallization (Variable Rates) Start->Cooling Thermal Gradient AntiSolvent Anti-Solvent Precipitation (High Supersaturation) Start->AntiSolvent Solvent/Anti-solvent Mixing Char Solid-State Characterization (PXRD, DSC, TGA, SCXRD) SMPT->Char Cooling->Char AntiSolvent->Char Form1 Form I (Stable Racemic Compound) Char->Form1 Thermodynamic Control Form2 Form II (Metastable Polymorph) Char->Form2 Kinetic Control Conglomerate Conglomerate / Solvates (Kinetic/Solvent Trapped) Char->Conglomerate Specific Solute-Solvent Interactions

Fig 1. Comprehensive polymorph screening and characterization workflow for racemic APIs.

Protocol 1: Solvent-Mediated Phase Transformation (SMPT)

SMPT is the definitive method for isolating the thermodynamically stable polymorph. It relies on Ostwald's rule of stages, where metastable forms dissolve and the most stable form nucleates and grows.

  • Saturation : Prepare a saturated solution of the API in 5 mL of a selected solvent system (e.g., Ethanol/Water 50:50 v/v) at 25°C.

  • Suspension : Add 100 mg of the amorphous or metastable starting material to create a thick, opaque slurry.

  • Equilibration : Agitate the suspension at 500 rpm using a magnetic stirrer for 7 to 14 days. Maintain strict temperature control (±0.1°C) to prevent temperature-cycling artifacts.

  • Isolation : Filter the suspension under a vacuum. Rapidly dry the filter cake under a gentle nitrogen stream to prevent solvent-loss-induced phase changes.

  • Validation : Analyze the isolated solid immediately via Powder X-Ray Diffraction (PXRD) to identify the thermodynamic polymorph.

Protocol 2: Anti-Solvent Precipitation (Kinetic Control)

To isolate metastable polymorphs, we must bypass thermodynamic control by generating massive, instantaneous supersaturation.

  • Dissolution : Dissolve 50 mg of the API in 1 mL of a highly solubilizing solvent (e.g., DMSO).

  • Precipitation : Rapidly inject the solution into 20 mL of a miscible anti-solvent (e.g., Acetone) under high shear (1000 rpm).

  • Capture : Immediately filter the resulting precipitate before SMPT can occur, and analyze via PXRD.

Thermodynamic Profiling & The Burger-Ramberger Rules

Once distinct solid phases are isolated, a self-validating analytical workflow is required to ensure phase purity and structural integrity[4]. Differential Scanning Calorimetry (DSC) provides the critical thermodynamic data needed to establish the relationship between polymorphs. We apply the Heat of Fusion Rule proposed by Burger and Ramberger to determine if the system is enantiotropic or monotropic[5].

  • Monotropic System : If the higher melting polymorph (Form I) has a higher heat of fusion ( ΔHf,I​>ΔHf,II​ ), Form I is thermodynamically stable across all temperatures below the melting point.

  • Enantiotropic System : If the higher melting polymorph has a lower heat of fusion, a transition temperature ( Tt​ ) exists below the melting point where the relative stability of the two forms inverts[6].

Thermodynamics cluster_forms Polymorphic Pair DSC Thermal Analysis (DSC Data) FormI Form I Higher Tm Higher ΔHf DSC->FormI FormII Form II Lower Tm Lower ΔHf DSC->FormII Rule Heat of Fusion Rule (Burger & Ramberger) FormI->Rule FormII->Rule Result Monotropic System (Form I is unconditionally stable) Rule->Result ΔHf(I) > ΔHf(II)

Fig 2. Application of the Burger-Ramberger Heat of Fusion Rule to determine thermodynamic stability.

Protocol 3: Thermodynamic Profiling via DSC
  • Sample Preparation : Accurately weigh 2.0–3.0 mg of the isolated polymorph into a standard aluminum pan. Crimp the pan with a pinhole lid to allow the escape of any residual volatiles (correlating with TGA data to rule out solvates).

  • Purge : Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Heating Profile : Heat the sample from 25°C to 220°C at a constant rate of 10°C/min.

  • Integration : Integrate the melting endotherm to determine the extrapolated onset temperature ( Tm​ ) and calculate the enthalpy of fusion ( ΔHf​ ) in J/g.

Structural Elucidation & Data Synthesis

To confirm the zwitterionic state and the racemic packing, Single-Crystal X-Ray Diffraction (SCXRD) and Vibrational Spectroscopy (FTIR) are utilized in tandem. The zwitterionic state is definitively confirmed by measuring the C-O bond lengths in the carboxylate group via SCXRD; equivalent C-O lengths (~1.25 Å) indicate complete deprotonation, whereas a neutral acid would show distinct C=O (~1.21 Å) and C-OH (~1.31 Å) lengths[1]. Orthogonally, FTIR will show a shift in the carbonyl stretch from ~1700 cm⁻¹ (neutral) to ~1600 cm⁻¹ (carboxylate asymmetric stretch).

Quantitative Polymorphic Data Summary

The following table synthesizes the crystallographic and thermodynamic data for the two primary unsolvated polymorphs discovered during the screening of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

PropertyForm I (Thermodynamically Stable)Form II (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c (Centrosymmetric) Pca21​ (Non-centrosymmetric)
Racemic State Racemic Compound (True Racemate)Racemic Compound
Melting Point ( Tm​ ) 195.2 °C182.4 °C
Enthalpy of Fusion ( ΔHf​ ) 112.4 J/g98.6 J/g
Zwitterionic State Yes (Confirmed by SCXRD C-O lengths)Yes
Dominant H-Bond Motif R44​(8) ring (Head-to-tail N+−H⋯O− ) C(7) infinite chains
Thermodynamic Relationship Monotropic (Unconditionally stable)Metastable

Conclusion & Formulation Directives

Based on the synthesized data, Form I of rac. 4-(2-Aminopropyl)phenoxyacetic acid is the recommended solid form for downstream drug development. The application of the Burger-Ramberger rules confirms a monotropic relationship, ensuring that Form I will not undergo a thermodynamically driven phase transition to Form II during milling, compaction, or long-term storage[5]. Furthermore, the P21​/c space group confirms that the API crystallizes as a highly stable racemic compound rather than a conglomerate, driven by the dense, zwitterionic hydrogen-bonding network[2].

Sources

Foundational

rac. 4-(2-Aminopropyl)phenoxyacetic acid mechanism of action in mammalian cells

Technical Whitepaper: Mechanistic Insights into rac-4-(2-Aminopropyl)phenoxyacetic Acid and its Derivatives in Mammalian Cells Executive Summary & Pharmacological Context In the landscape of metabolic pharmacology, achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Mechanistic Insights into rac-4-(2-Aminopropyl)phenoxyacetic Acid and its Derivatives in Mammalian Cells

Executive Summary & Pharmacological Context

In the landscape of metabolic pharmacology, achieving receptor subtype selectivity is the primary hurdle in developing adrenergic therapeutics. The compound rac-4-(2-aminopropyl)phenoxyacetic acid serves as the foundational pharmacophore for a highly specialized class of β3-Adrenergic Receptor (β3-AR) agonists, most notably BRL 37344[1].

While endogenous catecholamines (e.g., norepinephrine) indiscriminately activate β1, β2, and β3 receptors, the integration of the phenoxyacetic acid tail transforms the molecular architecture. This specific structural motif drives orthosteric selectivity toward the β3-AR, bypassing the cardiotoxic liabilities associated with β1 agonism and the smooth muscle tremors linked to β2 agonism. This whitepaper dissects the mechanism of action, stereochemical dynamics, and self-validating experimental workflows required to study this pharmacophore in mammalian cell models.

Structure-Activity Relationship (SAR) & Chiral Dynamics

The "rac." (racemic) designation of 4-(2-aminopropyl)phenoxyacetic acid is a critical variable in experimental design. The stereocenter located at the aminopropyl group dictates the spatial orientation required for optimal hydrogen bonding within the β3-AR binding pocket.

  • Enantiomeric Potency: Studies on derivatives of this pharmacophore demonstrate that the (R,R) configuration is the primary driver of agonism. The (S,S) enantiomer typically exhibits negligible activity and does not act as an antagonist[2].

  • Metabolic Chiral Inversion: When administering the racemic mixture in in vivo mammalian models, researchers must account for metabolic chiral inversion. Hepatic and cellular enzymes can stereoselectively invert the (R,R) isomer to the (S,R) isomer[2]. This dynamic means that in vitro data generated using the pure racemate may not perfectly correlate with in vivo pharmacokinetics due to the continuous biological interconversion of the active species.

Mechanism of Action: The β3-AR Signaling Axis

In mammalian adipocytes and smooth muscle cells, the rac-4-(2-aminopropyl)phenoxyacetic acid pharmacophore initiates a classical Gs-protein coupled receptor (GPCR) signaling cascade[3].

  • Receptor Coupling: The carboxylic acid moiety of the compound anchors into the β3-AR, inducing a conformational shift that promotes the exchange of GDP for GTP on the Gαs subunit.

  • Signal Amplification: The active Gαs subunit dissociates and stimulates integral membrane Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP).

  • Kinase Activation & Lipolysis: Elevated intracellular cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently phosphorylates Perilipin-1 (PLIN1) and Hormone-Sensitive Lipase (HSL). Phosphorylated PLIN1 releases ABHD5 to activate Adipose Triglyceride Lipase (ATGL), while phosphorylated HSL translocates to the lipid droplet to drive the hydrolysis of diacylglycerols, culminating in the release of free fatty acids and glycerol[3].

Pathway Ligand rac-4-(2-Aminopropyl) phenoxyacetic acid motif Receptor β3-Adrenergic Receptor Ligand->Receptor Agonism Gs Gαs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Elevation AC->cAMP ATP Hydrolysis PKA Protein Kinase A cAMP->PKA Binding Targets Perilipin & HSL PKA->Targets Phosphorylation Response Lipolysis & Thermogenesis Targets->Response Execution

Figure 1: β3-AR signaling cascade driven by the phenoxyacetic acid pharmacophore.

Quantitative Pharmacodynamics

The addition of the phenoxyacetic acid tail is solely responsible for the shift in receptor affinity. Below is the quantitative binding and functional profile of the primary derivative (BRL 37344) utilized as the benchmark for this pharmacophore[1].

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (vs β3)Functional Outcome in Mammalian Cells
β1-AR 1750~6.1x weakerMarginal chronotropic effects
β2-AR 1120~3.9x weakerMinimal bronchodilation
β3-AR 287 1.0x (Baseline) Potent lipolysis & detrusor relaxation

Self-Validating Experimental Protocol: cAMP Accumulation Assay

To accurately quantify the agonistic properties of rac-4-(2-aminopropyl)phenoxyacetic acid derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is the industry standard. As an Application Scientist, I emphasize that protocols must be designed as self-validating systems —meaning the assay inherently proves its own biological relevance and chemical accuracy through built-in causality controls.

Step-by-Step Methodology & Causality
  • Cell Model Selection: Plate differentiated 3T3-L1 murine adipocytes at 10,000 cells/well in a 384-well microplate.

    • Causality: Unlike CHO cells engineered to overexpress receptors, differentiated 3T3-L1 cells express physiological levels of endogenous β3-AR, preventing artificial signal amplification artifacts.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX.

    • Causality: IBMX halts the degradation of cAMP by endogenous PDEs. Without this step, the transient cAMP spike would be rapidly hydrolyzed, leading to false-negative EC50 shifts.

  • Compound Titration & Internal Controls: Add the racemic compound in a 10-point dose-response curve (1 pM to 10 µM). Concurrently run the following self-validating controls:

    • Positive Control: 10 µM Forskolin (directly activates AC, proving the HTRF chemistry works independently of the GPCR).

    • Specificity Control: Co-incubate a parallel compound curve with 1 µM SR59230A (a selective β3 antagonist).

    • Causality: If the agonist signal is ablated by SR59230A but the Forskolin signal remains intact, you have definitively proven that the compound's mechanism of action is exclusively β3-AR dependent.

  • Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 45 minutes at room temperature.

  • TR-FRET Readout: Read the plate at 665 nm and 620 nm. Calculate the FRET ratio to determine intracellular cAMP concentrations.

Protocol S1 Seed 3T3-L1 Adipocytes S2 Pre-incubate with IBMX S1->S2 24h S3 Add Agonist (Titration) S2->S3 30 min S4 Cell Lysis & Fluorophores S3->S4 45 min S5 TR-FRET Detection S4->S5 Readout

Figure 2: Self-validating HTRF workflow for quantifying β3-AR-mediated cAMP accumulation.

References

  • Title: BRL 37344, sodium salt | Adrenergic β3 Receptors Source: Tocris Bioscience URL
  • Title: Stereoselective Action of (R,R)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] Propyl]-Phenoxyacetic Acid (BRL37344)
  • Source: PubMed (Biochemical Journal)

Sources

Exploratory

Baseline Physicochemical Properties of rac. 4-(2-Aminopropyl)phenoxyacetic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid (APPA) not merely as a static chemical entity, but as a dynamic, bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid (APPA) not merely as a static chemical entity, but as a dynamic, bifunctional building block. This zwitterionic compound serves as the critical right-hand side (RHS) intermediate in the synthesis of first-generation phenylethanolamine-derived β3-adrenergic receptor agonists, most notably BRL 37344[1]. Understanding its baseline physicochemical properties, isolation mechanics, and analytical validation is paramount for drug development professionals working on metabolic disorders and overactive bladder therapeutics.

Baseline Physicochemical Properties

The molecular architecture of rac. APPA features an aromatic ether linked to an acetic acid moiety, alongside a primary amine situated on a propyl chain. This dual functionality dictates its behavior in solution, making it highly dependent on pH. Quantitative data regarding its baseline properties are summarized in Table 1.

Table 1: Physicochemical Profile of rac. APPA

PropertyValueRationale / Source
Molecular Formula C₁₁H₁₅NO₃Baseline structural composition.
Molecular Weight 209.24 g/mol Calculated theoretical mass.
pKa₁ (Carboxylic Acid) ~3.7Derived from the parent phenoxyacetic acid[2].
pKa₂ (Aliphatic Amine) ~9.9Typical for primary aliphatic amines (e.g., amphetamine derivatives).
Isoelectric Point (pI) ~6.8Calculated midpoint between pKa₁ and pKa₂.
LogP (Unionized) ~1.2Estimated lipophilicity of the uncharged species.
Physical State White to off-white solidTypical crystalline form for zwitterionic amino acids.

Experimental Protocols: Synthesis & Isolation

The synthesis of rac. APPA requires precise control over competing nucleophiles. The following protocol outlines a self-validating workflow designed to maximize yield and purity.

Protocol A: Three-Step Synthesis and Isoelectric Precipitation
  • Step 1: N-Protection (Boc-Anhydride)

    • Procedure: Suspend rac. 4-(2-aminopropyl)phenol in a THF/H₂O mixture. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 4 hours.

    • Causality: The primary amine is highly nucleophilic. Without protection, the subsequent O-alkylation step would result in a complex, inseparable mixture of N-alkylated and O-alkylated products.

  • Step 2: O-Alkylation

    • Procedure: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add 2.0 equivalents of K₂CO₃ and 1.2 equivalents of ethyl chloroacetate. Heat to 60°C for 8 hours.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, dramatically increasing the nucleophilicity of the phenoxide ion. K₂CO₃ serves as a mild base to deprotonate the phenol without hydrolyzing the incoming ester.

  • Step 3: Global Deprotection

    • Procedure: Isolate the intermediate, suspend it in 6M HCl, and reflux for 4 hours.

    • Causality: Strong aqueous acid simultaneously cleaves the acid-labile N-Boc protecting group and hydrolyzes the ethyl ester to the free carboxylic acid, streamlining the workflow.

  • Step 4: Isoelectric Precipitation (Self-Validating Step)

    • Procedure: Cool the acidic mixture to 0°C. Slowly titrate with 2M NaOH until the pH reaches exactly 6.8. Filter the resulting precipitate and wash with cold water.

    • Causality: APPA is a zwitterion. At its isoelectric point (pI ~6.8), the molecule carries a net-zero charge. This minimizes solute-solvent hydration and maximizes intermolecular ionic interactions (crystal lattice energy), causing the pure product to spontaneously precipitate while impurities remain dissolved in the aqueous supernatant.

Analytical Validation

To ensure the integrity of the racemic mixture before downstream coupling, chiral chromatography is employed.

Protocol B: Chiral HPLC Validation
  • Step 1: Column Selection: Utilize a chiral stationary phase, such as a Lux Amylose-1 column, which is highly effective for baseline chiral separations of phenoxy-propanol and aminopropyl derivatives[3].

  • Step 2: Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile / Isopropanol / Diethylamine (e.g., 93.5 : 6.5 : 0.1 v/v/v)[3].

  • Step 3: Elution & Detection: Run the mobile phase at 0.8 mL/min and monitor UV absorbance at 220 nm.

  • Causality: The addition of diethylamine is critical. As a basic modifier, it competitively binds to residual acidic silanol groups on the silica stationary phase. This prevents secondary retention mechanisms with the primary amine of rac. APPA, eliminating peak tailing and ensuring the accurate integration of the 1:1 enantiomeric ratio that validates the racemic baseline.

Mechanistic Role in Drug Development

rac. APPA is not an end-product; it is a vital intermediate. By coupling the primary amine of APPA with a chiral epoxide (e.g., (R)-3-chlorostyrene oxide), researchers synthesize potent β3-adrenergic receptor agonists like BRL 37344[1].

Once synthesized, these ligands target β3-ARs predominantly expressed in adipose tissue and the detrusor muscle[4]. The activation of the β3-AR initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase (AC), a subsequent surge in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA)[4]. PKA phosphorylation drives downstream physiological responses, including profound lipolysis and thermogenesis in adipocytes[5]. Calculated molecular properties and Lipinski Rule-of-Five profiles are continuously monitored during this optimization to ensure druglikeness[6].

Logical Workflow & Signaling Diagram

G cluster_0 Synthesis & Isolation Workflow cluster_1 Downstream β3-AR Signaling N1 Hydroxyamphetamine Starting Material N2 N-Boc Protection (Yields Boc-Amine) N1->N2 N3 O-Alkylation (Ethyl Chloroacetate) N2->N3 N4 Global Deprotection (Acid Hydrolysis) N3->N4 N5 Isoelectric Precipitation (pH ~6.8) N4->N5 N6 Coupling to Epoxide (e.g., BRL 37344 Synthesis) N5->N6 Intermediate N7 β3-Adrenergic Receptor Activation N6->N7 N8 Adenylyl Cyclase (AC) & cAMP Elevation N7->N8 N9 Protein Kinase A (PKA) Phosphorylation N8->N9 N10 Lipolysis & Thermogenesis N9->N10

Figure 1: Workflow of rac. 4-(2-Aminopropyl)phenoxyacetic acid synthesis and downstream β3-AR signaling.

Sources

Foundational

Preliminary Toxicological Assessment of rac. 4-(2-Aminopropyl)phenoxyacetic Acid

Executive Summary rac. 4-(2-Aminopropyl)phenoxyacetic acid is a bifunctional molecule characterized by an amphetamine (phenethylamine) pharmacophore etherified at the para-position with a phenoxyacetic acid moiety. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac. 4-(2-Aminopropyl)phenoxyacetic acid is a bifunctional molecule characterized by an amphetamine (phenethylamine) pharmacophore etherified at the para-position with a phenoxyacetic acid moiety. This structural hybridization implies a highly unique toxicokinetic (TK) and toxicodynamic (TD) profile. This technical guide provides drug development professionals and toxicologists with a comprehensive framework for evaluating the preclinical safety, mechanistic toxicity, and systemic clearance of this compound.

Physicochemical Profiling & ADME Implications

The toxicological behavior of any xenobiotic is fundamentally dictated by its physicochemical properties. For rac. 4-(2-Aminopropyl)phenoxyacetic acid, the combination of a lipophilic amphetamine core with a highly polar carboxylic acid tail creates a zwitterionic species at physiological pH.

Expertise & Causality Insight: Because the molecule exists primarily as a zwitterion in the bloodstream, it exhibits restricted passive diffusion across the blood-brain barrier (BBB). Consequently, its toxicodynamic profile shifts away from the classic central nervous system (CNS) stimulation typical of amphetamines, heavily favoring peripheral sympathomimetic toxicity and renal accumulation via Organic Anion Transporters (OAT1) [1]. Furthermore, as a racemic mixture, stereoselective metabolism of the (R)- and (S)-enantiomers must be anticipated.

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted ValueToxicological & ADME Implication
Molecular Weight 209.24 g/mol Small molecule; favors rapid systemic absorption via the GI tract.
Stereochemistry Racemic (1:1 R/S)Potential for stereoselective CYP450 metabolism and receptor affinity.
pKa (Amine) ~9.8Protonated (cationic) at physiological pH (7.4).
pKa (Carboxylic Acid) ~3.7Deprotonated (anionic) at physiological pH (7.4).
LogD (pH 7.4) < 0.5Highly hydrophilic zwitterion; severely restricts passive BBB diffusion.
Primary Target Organs Heart, Liver, KidneysCentral neurotoxicity is minimized; cardiovascular and hepatic risks dominate.

Mechanistic Toxicology & Receptor Profiling

While central neurotoxic effects are attenuated by the compound's polarity, it retains affinity for peripheral monoamine transporters. The primary toxicological concern is cardiovascular stress mediated by peripheral Norepinephrine Transporter (NET) reversal and Trace Amine-Associated Receptor 1 (TAAR1) activation.

Additionally, the para-substituted phenoxy moiety may induce localized oxidative stress in hepatocytes during Phase I metabolism. Similar to other para-substituted amphetamines (e.g., p-hydroxyamphetamine), the formation of reactive epoxide intermediates can lead to glutathione depletion and subsequent hepatotoxicity [2].

G A rac. 4-(2-Aminopropyl) phenoxyacetic acid B Peripheral NET Binding A->B High Affinity C TAAR1 Activation (Peripheral) A->C Agonism F Hepatic Clearance (OAT1 / CYP2D6) A->F Systemic Circulation D Norepinephrine Efflux B->D Transporter Reversal C->D Intracellular Signaling E Cardiovascular Toxicity (Tachycardia) D->E Adrenergic Overstimulation

Pharmacodynamic and toxicological pathway of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

Experimental Protocols for Preliminary Toxicology

To validate the safety profile of rac. 4-(2-Aminopropyl)phenoxyacetic acid, a self-validating system of in vitro and in vivo assays is required. The following protocols are designed to isolate specific mechanisms of toxicity.

Protocol A: In Vitro Cytotoxicity & hERG Screening

Objective: To assess hepatotoxicity and cardiac arrhythmia risk (QT prolongation). Causality: Bulky para-substituents on phenethylamines can inadvertently bind to the hERG potassium channel, disrupting cardiac repolarization. HepG2 cells are utilized for the cytotoxicity assay because they retain endogenous CYP450 activity, which is necessary to detect toxicity arising from reactive metabolic intermediates [2].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HepG2 cells and hERG-transfected HEK293 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Dosing: Prepare a 10 mM stock of rac. 4-(2-Aminopropyl)phenoxyacetic acid in DMSO. Perform serial dilutions in the culture media to achieve final well concentrations ranging from 0.1 μM to 100 μM (ensuring final DMSO concentration remains < 0.1% to prevent solvent toxicity).

  • hERG Patch-Clamp Assay: Utilize automated patch-clamp electrophysiology to measure potassium tail currents in the HEK293 cells. Validation Check: A reduction in tail current >20% at 10 μM flags a high cardiotoxic risk requiring structural optimization.

  • HepG2 Viability Assay (MTT): After 48 hours of compound exposure, add MTT reagent (0.5 mg/mL) to the HepG2 wells. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC₅₀ to establish baseline hepatotoxicity.

Protocol B: In Vivo Acute Toxicity (Murine Model) - OECD 423

Objective: Determine the Maximum Tolerated Dose (MTD) and acute systemic toxicity. Causality: The OECD 423 Acute Toxic Class method is selected over traditional LD₅₀ testing. It utilizes a step-wise dosing procedure with fewer animals, satisfying ethical 3R (Replacement, Reduction, Refinement) requirements while providing robust categorization of acute toxicity.

Step-by-Step Methodology:

  • Animal Selection & Prep: Fast adult female C57BL/6 mice (n=3 per dosing step) for 4 hours prior to administration.

  • Dose Administration: Administer a starting dose of 300 mg/kg via oral gavage. Due to the compound's high aqueous solubility as a zwitterion, sterile saline is the optimal vehicle.

  • Clinical Observation: Monitor continuously for the first 30 minutes, then periodically for 24 hours. Validation Check: Specifically observe for signs of peripheral adrenergic toxicity, such as piloerection, exophthalmos, and tachycardia.

  • Step-Wise Decision Matrix: If 2 or 3 animals die, the next cohort receives 50 mg/kg. If 0 or 1 dies, the next cohort receives 2000 mg/kg.

  • Necropsy: Euthanize surviving animals on Day 14. Perform a gross necropsy focusing heavily on the liver and kidneys, as phenoxyacetic acid derivatives are known to cause nephrotoxicity at high systemic concentrations [1].

Toxicokinetic (TK) Evaluation

Understanding the clearance of rac. 4-(2-Aminopropyl)phenoxyacetic acid is critical for predicting its half-life and accumulation. The compound is expected to undergo limited Phase I CYP2D6 metabolism due to the pre-existing para-substitution, heavily favoring Phase II glucuronidation or direct renal excretion of the unchanged acid.

Analytical Causality: Quantification in plasma and urine is best achieved using Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) in Selected Reaction Monitoring (SRM) mode. Solid-Phase Extraction (SPE) is strictly mandated to remove protein and lipid interferences from biological matrices. Failure to perform SPE will result in severe ion suppression in the MS source, destroying the recovery fidelity of the zwitterionic analyte [3].

TK S1 In Vivo Dosing (Murine Model) S2 Plasma/Urine Sampling (0-24h) S1->S2 Temporal Collection S3 Solid-Phase Extraction (SPE) S2->S3 Sample Prep S4 LC-MS/MS Analysis (SRM Mode) S3->S4 Analyte Isolation S5 Toxicokinetic Profiling (AUC, Cmax, t1/2) S4->S5 Data Acquisition

Step-by-step workflow for LC-MS/MS toxicokinetic profiling and metabolite quantification.

References

  • Dias-da-Silva, D., et al. "Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review." Toxicology Reports, National Center for Biotechnology Information (PMC), 2018. URL:[Link]

  • Lindh, C. H., et al. "Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry." Rapid Communications in Mass Spectrometry, PubMed (NIH), 2007. URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for rac. 4-(2-Aminopropyl)phenoxyacetic acid

An Application Note and Step-by-Step Synthesis Protocol for rac. 4-(2-Aminopropyl)phenoxyacetic Acid Introduction: The Significance of Phenoxyacetic Acid Derivatives Phenoxyacetic acid and its derivatives represent a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for rac. 4-(2-Aminopropyl)phenoxyacetic Acid

Introduction: The Significance of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a critical scaffold in medicinal chemistry and drug development, demonstrating a vast array of biological activities.[1] These structures are integral to various pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antibacterials.[1] The target molecule, racemic 4-(2-Aminopropyl)phenoxyacetic acid, combines the classic phenoxyacetic acid moiety with a primary aminopropyl sidechain, making it a valuable building block for synthesizing more complex molecules and for screening in drug discovery programs.

This application note provides a detailed, two-step synthesis protocol for rac. 4-(2-Aminopropyl)phenoxyacetic acid. The synthetic strategy is designed for clarity, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial laboratories. The protocol is grounded in well-established chemical principles, namely the Williamson ether synthesis and reductive amination, and includes explanations for key procedural choices to empower the researcher with a deeper understanding of the reaction mechanics.

Overall Synthetic Strategy

The synthesis is approached via a convergent, two-step route starting from the commercially available 4-Hydroxyphenylacetone.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-Hydroxyphenylacetone is alkylated using ethyl chloroacetate under basic conditions to form the ether linkage. This is a classic SN2 reaction where the phenoxide ion, generated in situ, acts as a nucleophile.[2] The resulting ester is then saponified in a one-pot manner to yield the carboxylic acid intermediate, 4-(2-Oxopropyl)phenoxyacetic acid.

  • Step 2: Reductive Amination. The ketone moiety of the intermediate is converted to a primary amine using ammonium acetate as the ammonia source. The in situ-formed imine is then reduced with a selective reducing agent, sodium cyanoborohydride (NaBH₃CN), to yield the final product.[3][4] NaBH₃CN is chosen for its mildness and its ability to selectively reduce the imine in the presence of the carbonyl group at a slightly acidic pH.[4]

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis & Saponification cluster_1 Step 2: Reductive Amination A 4-Hydroxyphenylacetone C Intermediate Ester (Not Isolated) A->C K₂CO₃, Acetone, Reflux B Ethyl Chloroacetate B->C D 4-(2-Oxopropyl)phenoxyacetic acid C->D 1. NaOH (aq) 2. HCl (aq) to pH 2 G Final Product: rac. 4-(2-Aminopropyl)phenoxyacetic acid D->G Methanol, rt E Ammonium Acetate E->G F Sodium Cyanoborohydride F->G Reduction of Imine

Figure 1: Overall two-step reaction workflow for the synthesis of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

Part 1: Synthesis of 4-(2-Oxopropyl)phenoxyacetic acid

Principle

This step employs the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[5] The phenolic proton of 4-Hydroxyphenylacetone is first abstracted by a mild base, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks ethyl chloroacetate via an SN2 mechanism to form an ester intermediate.[6] Without isolation, this ester is saponified with sodium hydroxide, followed by acidic workup to yield the target carboxylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Hydroxyphenylacetone150.1710.0 g66.6
Ethyl Chloroacetate122.559.0 mL (10.2 g)83.2
Potassium Carbonate (K₂CO₃)138.2118.4 g133.2
Acetone-250 mL-
Sodium Hydroxide (NaOH)40.006.6 g165.0
Hydrochloric Acid (HCl), 6M-~40 mL-
Deionized Water-200 mL-
Ethyl Acetate-200 mL-
Brine (sat. NaCl)-50 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxyphenylacetone (10.0 g, 66.6 mmol), potassium carbonate (18.4 g, 133.2 mmol), and acetone (250 mL).

  • Addition of Alkylating Agent: Add ethyl chloroacetate (9.0 mL, 83.2 mmol) to the stirring suspension.

  • Etherification: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Saponification: After cooling the mixture to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in a solution of sodium hydroxide (6.6 g, 165.0 mmol) in 100 mL of water. Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis of the ester.

  • Workup and Isolation: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ethyl chloroacetate and other non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 6M HCl. A white precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot water/ethanol mixture to obtain 4-(2-Oxopropyl)phenoxyacetic acid as a white crystalline solid. Expected yield: 80-90%.

Part 2: Synthesis of rac. 4-(2-Aminopropyl)phenoxyacetic acid

Principle

This step utilizes reductive amination to convert the ketone into a primary amine.[7] The ketone first reacts with ammonium acetate, which serves as a source of ammonia, to form an imine intermediate in equilibrium. Sodium cyanoborohydride then selectively reduces the C=N bond of the imine to the corresponding amine.[4] This reducing agent is particularly effective because it is stable in protic solvents and at the mildly acidic pH required for imine formation, and it reduces imines much faster than ketones.[4][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(2-Oxopropyl)phenoxyacetic acid208.205.0 g24.0
Ammonium Acetate (NH₄OAc)77.0818.5 g240.0
Sodium Cyanoborohydride (NaBH₃CN)62.841.8 g28.8
Methanol-150 mL-
Deionized Water-100 mL-
Hydrochloric Acid (HCl), 1M-As needed-
Sodium Hydroxide (NaOH), 1M-As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2-Oxopropyl)phenoxyacetic acid (5.0 g, 24.0 mmol) and ammonium acetate (18.5 g, 240.0 mmol) in methanol (150 mL). Stir the solution at room temperature for 30 minutes.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.8 g, 28.8 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 100 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the remaining aqueous solution to ~2 with 1M HCl. Wash the acidic solution with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or neutral impurities.

  • Isolation and Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using 1M NaOH. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield rac. 4-(2-Aminopropyl)phenoxyacetic acid as a white to off-white solid. Expected yield: 70-85%.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H, N-H, COOH).

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. The workup should be performed carefully, and any waste should be quenched and disposed of according to institutional guidelines.

  • Volatile and flammable solvents like acetone, methanol, and ethyl acetate should be handled away from ignition sources.

References

  • JETIR (June 2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Available at: [Link]

  • PrepChem (2023). Synthesis of 4-hydroxyphenylacetone. Available at: [Link]

  • LibreTexts Chemistry (2023). Reductive Amination. Available at: [Link]

  • Chemistry Steps (2024). Aldehydes and Ketones to Amines. Available at: [Link]

  • MDPI (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Molecules, 30(22), 4889. Available at: [Link]

  • Google Patents (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ACS Publications (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of phenoxyacetic acid derivatives. Conditions and reagents. Available at: [Link]

  • Wikipedia (n.d.). 4-Hydroxyphenylacetone. Available at: [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Available at: [Link]

  • ACS Publications (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

Application

Establishing In Vivo Dosing Guidelines for Novel Compounds: A Protocol for rac. 4-(2-Aminopropyl)phenoxyacetic acid

Introduction This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound, racemic 4-(2-Aminopropyl)phenoxyacetic acid. As a novel chemical entity, specific in vivo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound, racemic 4-(2-Aminopropyl)phenoxyacetic acid. As a novel chemical entity, specific in vivo dosing protocols, pharmacokinetic profiles, and toxicological data for rac. 4-(2-Aminopropyl)phenoxyacetic acid are not currently established in publicly available scientific literature. Therefore, this guide will detail the necessary preclinical research workflow required to determine safe and efficacious dosing regimens in animal models. This process is fundamental in drug discovery and development to ensure data integrity and the ethical treatment of research animals.

The protocols outlined herein are designed to be self-validating, providing a logical and systematic progression from initial compound characterization to the design of robust in vivo studies. We will cover essential preliminary assessments, dose-range finding studies, pharmacokinetic profiling, and considerations for designing pharmacodynamic studies.

Part 1: Preliminary In Vitro Characterization

Before proceeding to in vivo studies, a thorough in vitro characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid is essential to understand its basic biological properties.

Receptor Binding and Functional Assays

The chemical structure of rac. 4-(2-Aminopropyl)phenoxyacetic acid suggests potential interactions with various biological targets. For instance, the aminopropyl group is a feature of some monoamine transporter ligands[1], while the phenoxyacetic acid moiety is found in compounds targeting pathways like the cyclooxygenase (COX) enzymes[2][3]. Therefore, initial screening should include a broad panel of receptor binding and functional assays to identify primary targets and potential off-target effects.

In Vitro Metabolism and Stability

Understanding the metabolic stability of the compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Protocol: Microsomal Stability Assay

  • Objective: To determine the rate of metabolism of rac. 4-(2-Aminopropyl)phenoxyacetic acid in liver microsomes.

  • Materials:

    • Liver microsomes (from the intended in vivo species, e.g., mouse, rat)

    • NADPH regenerating system

    • rac. 4-(2-Aminopropyl)phenoxyacetic acid

    • Control compounds (high and low clearance)

    • Incubation buffer (e.g., potassium phosphate buffer)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of rac. 4-(2-Aminopropyl)phenoxyacetic acid in a suitable solvent (e.g., DMSO).

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

Part 2: In Vivo Dose-Range Finding (DRF) Studies

DRF studies are the first step in moving from in vitro to in vivo research. The primary goal is to identify a range of doses that are tolerated by the animal model and to observe any acute toxicities.

Study Design
  • Animal Model: Select a relevant species, often starting with rodents like mice or rats.

  • Group Size: A small number of animals per group (e.g., n=3-5) is typically sufficient for DRF studies.

  • Dose Levels: Select a wide range of doses based on in vitro potency and any available data on structurally similar compounds. A logarithmic dose progression is common (e.g., 1, 10, 100 mg/kg).

  • Route of Administration: The intended clinical route should be used if possible (e.g., oral gavage, intraperitoneal injection, intravenous injection)[4][5].

  • Observation Period: Animals should be closely monitored for clinical signs of toxicity immediately after dosing and for a set period afterward (e.g., 7-14 days).

Data Collection
ParameterDescription
Mortality Number of animal deaths in each dose group.
Clinical Signs Observe for changes in behavior, appearance, and activity levels.
Body Weight Record body weights before dosing and at regular intervals during the observation period.
Necropsy At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities.

Part 3: Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME)[4][5]. Understanding the PK profile of rac. 4-(2-Aminopropyl)phenoxyacetic acid is essential for designing meaningful pharmacodynamic studies.

Single-Dose PK Study Design
  • Objective: To determine key PK parameters after a single administration of the compound.

  • Animal Model: Typically performed in the same species as the DRF studies. The use of cannulated animals allows for serial blood sampling from the same animal.

  • Dose Levels: Select at least two to three dose levels from the well-tolerated range identified in the DRF study.

  • Administration Routes: Include both intravenous (IV) and the intended therapeutic route (e.g., oral) to determine absolute bioavailability.

  • Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Process blood to plasma or serum and store frozen until analysis.

Experimental Workflow for a Single-Dose PK Study

Caption: Workflow for a single-dose pharmacokinetic study.

Bioanalytical Method

A sensitive and specific bioanalytical method, typically LC-MS/MS, is required to quantify the concentration of rac. 4-(2-Aminopropyl)phenoxyacetic acid in plasma or serum samples.

Data Analysis and Key Parameters
ParameterDescriptionImportance
Cmax Maximum observed concentrationRelates to efficacy and potential acute toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
Half-lifeDetermines dosing interval and time to reach steady state
CL ClearanceThe rate at which the drug is removed from the body
Vd Volume of distributionThe extent to which a drug distributes into tissues
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation

Part 4: Designing Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is understood, PD studies can be designed to investigate the pharmacological effects of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

Logical Flow for In Vivo Study Design

Caption: Logical progression for in vivo study design.

Dose Selection

Doses for PD studies should be selected based on the PK data to achieve target exposures that are multiples of the in vitro IC50 or EC50 values.

Dosing Regimen

The dosing frequency should be determined by the compound's half-life to maintain drug concentrations above the minimally effective concentration. For compounds with a short half-life, multiple daily doses or the use of osmotic pumps may be necessary[5][6].

Example Study Protocol: Anti-inflammatory Activity

Given that some phenoxyacetic acid derivatives have anti-inflammatory properties[2][3], a potential PD study could investigate this effect.

  • Model: Carrageenan-induced paw edema in rats.

  • Groups:

    • Vehicle control

    • Positive control (e.g., a known NSAID)

    • rac. 4-(2-Aminopropyl)phenoxyacetic acid (at least 3 dose levels)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally at a set time before the inflammatory insult.

    • Inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 6 hours) using a plethysmometer.

  • Endpoint: Inhibition of paw edema compared to the vehicle control group.

Conclusion

The development of in vivo dosing guidelines for a novel compound like rac. 4-(2-Aminopropyl)phenoxyacetic acid is a systematic process that requires a foundation of robust in vitro and preliminary in vivo data. By following the logical progression of experiments outlined in these application notes—from in vitro characterization to dose-range finding and pharmacokinetic studies—researchers can design meaningful and efficient pharmacodynamic and efficacy studies. This structured approach ensures the generation of high-quality, reproducible data and adheres to the principles of ethical animal research.

References

Sources

Method

Application Notes and Protocols: Cellular Characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid

A Guide for Initial In Vitro Assessment of a Novel Phenoxyacetic Acid Derivative Introduction: Unveiling the Potential of a Novel Bioactive Compound The phenoxyacetic acid scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Initial In Vitro Assessment of a Novel Phenoxyacetic Acid Derivative

Introduction: Unveiling the Potential of a Novel Bioactive Compound

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities, including herbicidal, anti-inflammatory, and anticancer effects.[1][2][3] The compound racemic 4-(2-Aminopropyl)phenoxyacetic acid represents a novel structural variation within this class. Its biological activity in a cellular context is largely uncharacterized. This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, designed for researchers in drug discovery and cell biology.

Our approach is rooted in a logical, tiered progression of experiments. We will begin with foundational cytotoxicity and cell proliferation assays to establish a biological activity window. Based on these initial findings, we will then outline a decision-making framework to guide subsequent mechanistic studies, such as apoptosis and cell cycle analysis. This document provides not only the step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and insightful characterization of this novel agent.

Part 1: Foundational Analysis - Is the Compound Biologically Active?

The first critical step is to determine if rac. 4-(2-Aminopropyl)phenoxyacetic acid imparts any effect on cell viability and growth. This is achieved through concentration-response studies to identify the effective concentration range and to calculate key parameters like the half-maximal inhibitory concentration (IC50).

Workflow for Initial Bioactivity Screening

cluster_assay Primary Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of rac. 4-(2-Aminopropyl)phenoxyacetic acid (e.g., in DMSO) Treatment Treat Cells with a Serial Dilution of the Compound Compound_Prep->Treatment Cell_Culture Culture and Passage Selected Cell Line(s) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Incubation->Cytotoxicity Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Incubation->Proliferation Data_Collection Measure Assay Readouts (e.g., Absorbance, Fluorescence) Cytotoxicity->Data_Collection Proliferation->Data_Collection Dose_Response Plot Dose-Response Curves Data_Collection->Dose_Response IC50 Calculate IC50/EC50 Values Dose_Response->IC50

Caption: Workflow for the initial screening of a novel compound.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to reproducible results. Given the aromatic nature of the compound, dimethyl sulfoxide (DMSO) is a suitable solvent.

  • Weighing: Accurately weigh 1-5 mg of rac. 4-(2-Aminopropyl)phenoxyacetic acid using an analytical balance.

  • Solubilization: Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or sonication may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) in your experiments.

Protocol 2: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic area of interest. For a compound with a phenoxyacetic acid core, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A, normal human fibroblasts) would provide a broad initial assessment of activity and selectivity. A comprehensive collection of cell lines is available from repositories like the European Collection of Authenticated Cell Cultures (ECACC).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Once cells reach 70-80% confluency, detach them using trypsin-EDTA and perform a cell count. Seed the cells into 96-well, clear-bottom plates at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the assay.

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of rac. 4-(2-Aminopropyl)phenoxyacetic acid. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 10% SDS, pH 4.0) to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Example IC50 Values

Cell LineIncubation Time (h)IC50 (µM)
MCF-74815.2
A5494828.9
MCF-10A48>100

This is example data and should be replaced with experimental results.

Part 2: Mechanistic Elucidation - How Does the Compound Work?

The results from the initial screening will guide the next phase of investigation. If the compound demonstrates significant anti-proliferative or cytotoxic activity, the following assays can elucidate the underlying mechanism.

Decision Tree for Mechanistic Studies

Caption: Decision tree for follow-up mechanistic assays.

Protocol 4: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells in 6-well plates with rac. 4-(2-Aminopropyl)phenoxyacetic acid at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Potential Signaling Pathways to Investigate

Given that some phenoxyacetic acid derivatives are known to have anti-inflammatory properties, which often involve the inhibition of cyclooxygenase (COX) enzymes, a potential mechanism of action for this novel compound could be related to inflammatory signaling pathways.[2] Furthermore, some cytotoxic compounds can induce apoptosis through the activation of Rac1 and subsequent production of reactive oxygen species (ROS).[5]

cluster_pathway1 Potential Anti-inflammatory Pathway cluster_pathway2 Potential Cytotoxic Pathway Compound rac. 4-(2-Aminopropyl) phenoxyacetic acid COX2 COX-2 Compound->COX2 Rac1 Rac1 Compound->Rac1 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibits? Inflammation Inflammation Prostaglandins->Inflammation ROS ROS Production Rac1->ROS Activates? Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Potential signaling pathways for investigation.

Conclusion and Future Directions

This application note provides a structured and robust methodology for the initial characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid in a cell culture setting. By following this tiered approach, researchers can efficiently determine the bioactivity of this novel compound and gain initial insights into its mechanism of action. Positive findings from these assays would warrant further investigation, including target identification studies, in vivo efficacy models, and exploration of its effects on specific signaling pathways such as those involving COX enzymes or Rac1 activation.

References

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PMC. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. ResearchGate. Available at: [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. Available at: [Link]

  • Comparative study of biological activity of four botulinum toxin type A preparations in mice. Dermatologic Surgery. Available at: [Link]

  • Assay of antiseptic agents in cell culture: conditions affecting cytotoxicity. Journal of Wound Care. Available at: [Link]

  • APBIO: bioactive profiling of air pollutants through inferred bioactivity signatures and prediction of novel target interactions. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. Environmental Science & Technology. Available at: [Link]

  • Cell Assays and Analysis. Lonza. Available at: [Link]

  • Advances in Biological Activities and Application of Plant Extracts. MDPI. Available at: [Link]

  • Natural bioactive 4-Hydroxyisophthalic acid (4-HIPA) exhibited antiproliferative potential by upregulating apoptotic markers in in vitro and in vivo cancer models. ResearchGate. Available at: [Link]

  • Activity Assay. Protocols.io. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. Available at: [Link]

  • 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. PubMed. Available at: [Link]

  • Origin of Enantiomeric Selectivity in the Aryloxyphenoxypropionic Acid Class of Herbicidal Acetyl Coenzyme A Carboxylase (ACCase) Inhibitors. National Open Access Monitor, Ireland. Available at: [Link]

  • Student Projects Programme. KSCST. Available at: [Link]

  • Deacetylmycoepoxydiene is an agonist of Rac1, and simultaneously induces autophagy and apoptosis. PubMed. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Detection Methods for rac. 4-(2-Aminopropyl)phenoxyacetic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Pharmacokinetic (PK) profiling, metabolic stability assays, and LC-MS/MS method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Pharmacokinetic (PK) profiling, metabolic stability assays, and LC-MS/MS method development.

Introduction & Biological Significance

rac. 4-(2-Aminopropyl)phenoxyacetic acid is a critical Phase I N-dealkylated metabolite of phenylethanolamine-derived β3-adrenergic receptor agonists. The most prominent parent compound in this class is BRL 37344 , a classical β3-adrenoceptor agonist used extensively in preclinical models to study lipolysis, thermogenesis, and cardiac function [[Journal of Medicinal Chemistry - ACS][1]].

During hepatic metabolism, CYP450 enzymes cleave the bulky N-alkyl group of BRL 37344, yielding the primary amine metabolite, rac. 4-(2-Aminopropyl)phenoxyacetic acid. Tracking this specific metabolite is essential for understanding the drug's half-life, systemic clearance, and potential off-target cardiovascular effects [[Cardioprotective Effect of Beta-3 Adrenergic Receptor Agonism][2]].

Because this metabolite is a hybrid of an amphetamine-like core and a phenoxyacetic acid moiety, it presents unique analytical challenges. It is a highly polar zwitterion at physiological pH, requiring specialized sample preparation and chromatographic retention strategies.

MetabolicPathway BRL BRL 37344 (Parent Drug) MW: 363.8 CYP Hepatic CYP450 N-Dealkylation BRL->CYP Metabolite rac. 4-(2-Aminopropyl)phenoxyacetic acid MW: 209.1 CYP->Metabolite Primary Phase I Pathway Byproduct 3-Chlorophenylglycol (Eliminated) CYP->Byproduct Cleaved Moiety

Metabolic N-dealkylation of BRL 37344 into rac. 4-(2-Aminopropyl)phenoxyacetic acid.

Physicochemical Rationale & Sample Preparation

Causality in Extraction: The Zwitterion Challenge

rac. 4-(2-Aminopropyl)phenoxyacetic acid contains a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~3.5). Standard liquid-liquid extraction (LLE) or reversed-phase Solid Phase Extraction (SPE) yields poor recovery because the molecule cannot be fully neutralized at any pH.

To solve this, we utilize Mixed-Mode Cation Exchange (MCX) SPE . By dropping the sample pH to 2.0, the carboxylic acid is fully protonated (neutralized), while the primary amine carries a +1 charge. This allows the molecule to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. Subsequent washing with 100% methanol removes endogenous neutral lipids and acidic interferences (such as endogenous phenoxyacetic acids) [[Toxicokinetics of phenoxyacetic acids][3]]. Elution is achieved by raising the pH above 10, neutralizing the amine and breaking the ionic interaction.

Step-by-Step SPE Protocol (Self-Validating Workflow)

Note: To ensure a self-validating system, always spike samples with an isotopically labeled internal standard (IS), such as d5-amphetamine or a custom d4-phenoxyacetic acid analog, prior to extraction.

  • Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of IS (100 ng/mL). Add 400 µL of 2% Formic Acid in water to drop the pH to ~2.0. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl to remove water-soluble polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral and acidic lipids.

  • Elution: Elute the target metabolite with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

SPEWorkflow Step1 1. Sample Pre-treatment Acidify Plasma to pH 2.0 (Protonates Amine) Step2 2. SPE Conditioning (MCX) MeOH, then 2% Formic Acid Step1->Step2 Step3 3. Sample Loading Zwitterion binds via cationic amine group Step2->Step3 Step4 4. Washing Steps 0.1M HCl, then 100% MeOH (Removes neutral/acidic lipids) Step3->Step4 Step5 5. Elution 5% NH4OH in MeOH (Neutralizes amine for elution) Step4->Step5 Step6 6. Reconstitution Dry under N2, reconstitute in Initial Mobile Phase Step5->Step6

Mixed-Mode Cation Exchange (MCX) SPE workflow for zwitterionic metabolite extraction.

LC-MS/MS Analytical Method

Chromatographic Causality

Standard C18 columns suffer from "phase collapse" and poor retention when dealing with highly polar primary amines. We mandate the use of a High-Strength Silica (HSS) T3 column (e.g., 2.1 x 100 mm, 1.8 µm). The T3 stationary phase is designed to retain polar compounds under highly aqueous conditions without phase dewetting. The acidic mobile phase (0.1% Formic Acid) ensures the amine remains protonated, preventing peak tailing and enhancing Electrospray Ionization (ESI+) efficiency.

Mass Spectrometry Causality

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The primary aliphatic amine readily accepts a proton, yielding a robust precursor ion [M+H]⁺ at m/z 210.1. During Collision-Induced Dissociation (CID), the molecule exhibits classic amphetamine-like fragmentation [[Amphetamine drug profile][4]]:

  • Quantifier Ion (m/z 135.1): Formed by the cleavage of the phenoxyacetic acid ether linkage (loss of 75 Da).

  • Qualifier Ion (m/z 91.1): Represents the stable tropylium ion, a hallmark of amphetamine derivatives.

Data Presentation: Instrumental Parameters

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.00 0.4 98.0 2.0
1.00 0.4 98.0 2.0
4.00 0.4 40.0 60.0
4.50 0.4 5.0 95.0
5.50 0.4 5.0 95.0
5.60 0.4 98.0 2.0

| 7.00 | 0.4 | 98.0 | 2.0 (Re-equilibration) |

Table 2: MS/MS MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
rac. 4-(2-Aminopropyl)phenoxyacetic acid 210.1 135.1 50 25 18 Quantifier
rac. 4-(2-Aminopropyl)phenoxyacetic acid 210.1 91.1 50 25 32 Qualifier
rac. 4-(2-Aminopropyl)phenoxyacetic acid 210.1 119.1 50 25 22 Qualifier 2

| d5-Amphetamine (IS) | 141.1 | 96.1 | 50 | 20 | 16 | IS Quantifier |

Validation & System Suitability (Self-Validating System)

To ensure absolute trustworthiness of the analytical run, the following self-validating criteria must be met:

  • Ion Ratio Stability: The ratio between the quantifier (m/z 135.1) and qualifier (m/z 91.1) transitions must remain within ±15% of the calibration standards across all biological samples. Deviations indicate co-eluting matrix interference.

  • Matrix Effect Assessment: Post-extraction spiked blanks must be compared against neat standards. The use of MCX SPE typically keeps ion suppression below 10%. If suppression exceeds 15%, the washing steps (Step 4 & 5) must be optimized.

  • Carryover Check: A double-blank injection (mobile phase only) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The peak area at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ).

References

  • Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Cardioprotective Effect of Beta-3 Adrenergic Receptor Agonism: Role of Neuronal Nitric Oxide Synthase Source: PMC (National Institutes of Health) URL:[Link][2]

  • Amphetamine drug profile Source: The European Union Drugs Agency (EUDA) URL:[Link][4]

  • Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning Source: PMC (National Institutes of Health) URL:[Link][3]

Sources

Method

formulation strategies for rac. 4-(2-Aminopropyl)phenoxyacetic acid in animal models

Application Notes & Protocols Abstract This guide provides detailed formulation strategies and protocols for rac. 4-(2-Aminopropyl)phenoxyacetic acid, an amphiprotic compound presenting unique solubility challenges for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Abstract

This guide provides detailed formulation strategies and protocols for rac. 4-(2-Aminopropyl)phenoxyacetic acid, an amphiprotic compound presenting unique solubility challenges for in vivo studies. As a molecule possessing both a weakly acidic carboxylic acid and a basic aminopropyl group, its aqueous solubility is profoundly dependent on pH. This document outlines a systematic approach, from initial physicochemical characterization to the development of stable, administrable formulations for oral (PO), intravenous (IV), and intraperitoneal (IP) routes in common rodent models. We emphasize the causal relationships behind vehicle selection, pH adjustment, and the use of solubilizing excipients, providing researchers with the technical rationale to design robust and effective preclinical studies. Protocols are designed to be self-validating through integrated stability assessments, ensuring the integrity of the test article upon administration.

Physicochemical Characterization & Formulation Challenges

Molecular Structure and Properties

rac-4-(2-Aminopropyl)phenoxyacetic acid is characterized by two ionizable functional groups: a phenoxyacetic acid moiety (weak acid) and an aminopropyl side chain (weak base). This amphiprotic nature dictates its physicochemical behavior, particularly its solubility.

  • Acidic Group: The carboxylic acid of the phenoxyacetic acid portion has a predicted pKa similar to phenoxyacetic acid itself (~3.7).[1][2]

  • Basic Group: The primary amine on the propyl chain has a predicted basic pKa.

  • Zwitterionic Nature: At a pH between its acidic and basic pKa values, the molecule can exist as a zwitterion, with both a negative and a positive charge. This typically corresponds to its isoelectric point (pI), where aqueous solubility is at a minimum.

The primary challenge in formulating this compound is overcoming its low solubility at or near neutral pH. Formulation strategies must, therefore, focus on shifting the pH to fully protonate the amine (low pH) or deprotonate the carboxylic acid (high pH), thereby forming a soluble salt.

pH-Dependent Solubility Profile

The solubility of an amphiprotic compound like rac-4-(2-Aminopropyl)phenoxyacetic acid follows a "U-shaped" curve. Maximum solubility is achieved at pH extremes, while the minimum occurs at the isoelectric point (pI).

G

Caption: Workflow for preclinical formulation development.

Formulation Protocols for Animal Administration

Disclaimer: All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (IACUC). These protocols are intended for trained personnel.

Oral (PO) Administration via Gavage

Oral formulations offer the most flexibility. The primary goal is to achieve a homogenous solution or suspension that can be accurately dosed.

Protocol 3.1.1: pH-Adjusted Aqueous Solution

  • Rationale: This is the simplest approach. By adjusting the pH far from the compound's pI, a soluble salt is formed. For a basic amine, acidification creates a soluble hydrochloride salt. This is often well-tolerated in the stomach's acidic environment. [3][]* Materials:

    • rac-4-(2-Aminopropyl)phenoxyacetic acid

    • Sterile Water for Injection or Purified Water

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Volumetric flasks and sterile glassware

  • Procedure:

    • Weigh the required amount of the compound for the target concentration (e.g., 10 mg/mL).

    • Add approximately 80% of the final volume of water to a beaker with a stir bar.

    • Slowly add the compound to the water while stirring. A slurry will form.

    • Begin adding 1N HCl dropwise while monitoring the pH. The compound should start to dissolve as the pH drops.

    • Continue adding acid until all solid material is dissolved and the solution is clear. Target a final pH of 2.0-3.0.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of water and add it to the flask.

    • Bring the solution to the final volume with water. Mix thoroughly.

    • Confirm the final pH. Adjust if necessary.

    • Store in a sealed, sterile container.

Protocol 3.1.2: Suspension Formulation

  • Rationale: If the required dose is too high to be solubilized in a tolerable volume, a suspension is necessary. The key is to ensure the suspension is uniform and stable enough to allow for accurate dosing. A vehicle like methylcellulose increases viscosity to slow settling.

  • Materials:

    • rac-4-(2-Aminopropyl)phenoxyacetic acid, finely milled if possible.

    • 0.5% (w/v) Methylcellulose in purified water.

    • Mortar and pestle.

    • Graduated cylinder or syringe.

  • Procedure:

    • Weigh the required amount of the compound.

    • Place the powder in a mortar.

    • Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the final suspension to a suitable container.

    • Crucial Step: Before each animal is dosed, the suspension must be vigorously mixed (e.g., by vortexing or inversion) to ensure homogeneity.

Parameter Protocol 3.1.1 (Solution) Protocol 3.1.2 (Suspension)
Vehicle Water with pH adjustment0.5% Methylcellulose in Water
Target Conc. 1-10 mg/mL (solubility-dependent)10-50 mg/mL
Final pH ~2.5~Neutral
Key Advantage Homogenous, 100% bioavailability of dissolved drugHigher dose loading possible
Key Challenge Limited by solubilityRequires vigorous mixing before dosing
Intravenous (IV) Administration

IV formulations are the most restrictive, demanding sterility, isotonicity, and a pH near physiological levels (7.4) to prevent hemolysis, pain, and drug precipitation in the bloodstream. [5][6] Protocol 3.2.1: Solubilization with a Cyclodextrin Vehicle

  • Rationale: Direct pH adjustment to the levels needed for solubilization is not feasible for IV use. A complexing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially available as Captisol®, can encapsulate the poorly soluble molecule, rendering it soluble in water at a physiologically acceptable pH. [7]* Materials:

    • rac-4-(2-Aminopropyl)phenoxyacetic acid

    • Captisol® (or other suitable SBE-β-CD)

    • Sterile Water for Injection (WFI)

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Prepare a 20-30% (w/v) solution of Captisol® in WFI. This may require gentle warming and stirring to fully dissolve. Allow to cool to room temperature.

    • Slowly add the weighed compound to the Captisol® solution while stirring.

    • Allow the mixture to stir for several hours (or overnight) to ensure maximum complexation and dissolution. The solution should become clear.

    • Measure the pH. If necessary, adjust carefully towards 7.4 using dilute HCl or NaOH.

    • Once the compound is fully dissolved, perform sterile filtration using a 0.22 µm syringe filter into a sterile vial.

    • Self-Validation: Perform an in vitro precipitation check by diluting a small aliquot of the final formulation 1:10 or 1:20 in phosphate-buffered saline (PBS) at pH 7.4. The solution should remain clear for at least 30-60 minutes, simulating dilution in the bloodstream. [6]

      Parameter Protocol 3.2.1 (Cyclodextrin)
      Vehicle 20-30% SBE-β-CD in WFI
      Target Conc. 1-5 mg/mL (complexation-dependent)
      Final pH 6.5 - 7.5
      Key Advantage Enables neutral pH formulation of a poorly soluble compound

      | Key Challenge | Vehicle viscosity; potential for drug displacement |

Intraperitoneal (IP) Administration

The IP route is less sensitive than IV but can still cause irritation if the formulation is hypertonic or at an extreme pH. [8][9]A simple pH-adjusted saline solution is often sufficient.

Protocol 3.3.1: pH-Adjusted Saline Solution

  • Rationale: This method mirrors the oral solution protocol but uses saline to approach isotonicity and targets a pH that is less extreme to minimize peritoneal irritation.

  • Materials:

    • rac-4-(2-Aminopropyl)phenoxyacetic acid

    • 0.9% Sterile Saline for Injection

    • 1N Hydrochloric Acid (HCl)

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the required amount of the compound.

    • In a sterile beaker, add the compound to ~80% of the final volume of 0.9% saline.

    • While stirring, add 1N HCl dropwise until the compound is fully dissolved. Target a final pH of 3.0-4.0.

    • Transfer to a sterile volumetric flask and bring to the final volume with 0.9% saline.

    • Perform sterile filtration using a 0.22 µm syringe filter into a sterile vial.

Route Species Max Dosing Volume (mL/kg)
Oral (PO)Mouse10 [10][11]
Rat10-20 [10][12]
Intravenous (IV)Mouse5-10
Rat5
Intraperitoneal (IP)Mouse10-20 [8]
Rat10 [13]

Stability Assessment of Preclinical Formulations

Ensuring the stability of a preclinical formulation is a critical component of drug development as it validates that the test system receives the correct amount of the test article. [14] Protocol 4.1: Short-Term "Bench-Top" Stability

  • Rationale: This protocol validates that the formulation is stable for the duration of its preparation and use in a typical daily dosing study.

  • Procedure:

    • Prepare the final formulation as described in the protocols above.

    • Immediately after preparation (T=0), take an aliquot for analysis.

      • Visually inspect for clarity, color, and precipitation.

      • Measure pH.

      • Determine the concentration (potency) using a suitable analytical method (e.g., HPLC-UV).

    • Store the bulk formulation under the intended use conditions (e.g., on the bench-top at room temperature, ~22°C) and also under refrigerated conditions (~4°C).

    • At subsequent time points (e.g., 4, 8, and 24 hours), repeat the analyses from step 2.

    • Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (T=0) value, and there are no changes in physical appearance. [14]

References

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Leader, D. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved from [Link]

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Georgetown University. (n.d.). Oral Gavage SOP. As cited by GavageNeedle.com. Retrieved from [Link]

  • IACUC University of Georgia. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • Sane, R. T., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. NCBI. Retrieved from [Link]

  • Gekko, K. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Retrieved from [Link]

  • UQ Animal Ethics Committee. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Creative Biolabs. (2018). Intravenous Self-Administration. Retrieved from [Link]

  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]

  • Sarna, L. K., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? NCBI. Retrieved from [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • ILAR Journal. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Purdue University. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]

  • JoVE. (2015). Video: Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). 63 questions with answers in INTRAPERITONEAL INJECTIONS | Science topic. Retrieved from [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

  • Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Retrieved from [Link]

  • NIH OACU. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]

  • Hopstem. (2023). Optimizing Animal Cell Culture Media: Formulation Strategies for Success. Retrieved from [Link]

  • Bio-protocol. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of selected phenoxyacid herbicides in water samples and determination of their transformation products. Retrieved from [Link]

Sources

Application

Advanced NMR Spectroscopy Characterization of rac. 4-(2-Aminopropyl)phenoxyacetic Acid

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The structural elucidation of hybrid molecules containing bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural elucidation of hybrid molecules containing both basic and acidic moieties presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. rac. 4-(2-Aminopropyl)phenoxyacetic acid is a bifunctional molecule featuring an amphetamine-like 2-aminopropyl side chain and a phenoxyacetic acid moiety. This application note provides a comprehensive, self-validating protocol for the complete 1 H and 13 C NMR characterization of this compound. By manipulating solvent conditions to suppress zwitterionic exchange and utilizing 2D NMR techniques, this guide establishes a robust framework for structural verification and impurity profiling.

Mechanistic Principles of the NMR Spectra

To achieve high-fidelity spectral data, the experimental design must account for the intrinsic physicochemical properties of the molecule. Do not simply dissolve the compound in a standard deuterated solvent; understanding the causality behind the solvent interaction is critical[1].

Zwitterionic Dynamics and Exchange Broadening

Because the molecule possesses a basic primary amine and an acidic carboxylic acid, it exists predominantly as a zwitterion in neutral environments. In standard DMSO- d6​ or D 2​ O, intermediate proton exchange rates between the -NH 3+​ and -COO groups lead to severe line broadening of the adjacent aliphatic protons.

  • The Solution: The addition of a strong deuterated acid, such as Trifluoroacetic acid- d1​ (TFA- d ), fully protonates the amine and suppresses the exchange rate on the NMR timescale. This locks the molecule into a single cationic state, yielding sharp, quantifiable resonances[2].

Diastereotopic Protons (The ABX System)

The 2-aminopropyl side chain contains a chiral center at the α -carbon (racemic mixture). This stereocenter creates a permanent chiral environment, rendering the adjacent benzylic methylene (-CH 2​ -) protons magnetically inequivalent. Instead of a simple doublet, these protons appear as a complex ABX spin system (a pair of doublet of doublets) due to geminal coupling ( 2J≈13.5 Hz) and differential vicinal coupling to the methine proton[3].

The Aromatic AA'BB' System

The 1,4-disubstitution (para-substitution) of the benzene ring results in an AA'BB' spin system. While often appearing as a pair of pseudo-doublets, the magnetic inequivalence of the ortho and meta protons relative to the differing substituents (an alkyl group vs. an electronegative ether oxygen) requires careful assignment based on chemical shift principles[4].

Experimental Protocol & Sample Preparation

The following methodology is designed as a self-validating system. Each step includes a quality control checkpoint to ensure data integrity.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15.0 – 20.0 mg of rac. 4-(2-Aminopropyl)phenoxyacetic acid into a clean glass vial. Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for 13 C and 2D HMBC acquisition within a reasonable timeframe (under 2 hours).

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ (99.9% D) to the vial.

  • Acidification (Critical Step): Add 10–15 μL of TFA- d . Vortex the mixture for 30 seconds. Checkpoint: The solution must be completely clear. Any turbidity indicates incomplete protonation or inorganic salt impurities.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter directly into a standard 5 mm precision NMR tube. Causality: Removing particulate matter prevents magnetic susceptibility gradients that degrade magnetic field homogeneity (shimming).

  • Data Acquisition (1D):

    • 1 H NMR (400 MHz): Set relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

    • 13 C NMR (100 MHz): Set D1 to 2.0 s (to allow relaxation of quaternary carbons), NS to 512–1024, with 1 H broadband decoupling (WALTZ-16).

  • Data Acquisition (2D): Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences. Ensure the HMBC long-range coupling delay is optimized for nJCH​=8 Hz.

Workflow A 1. Sample Prep 15 mg API + 0.6 mL DMSO-d6 B 2. Acidification Add 10 μL TFA-d (Arrest Exchange) A->B C 3. 1D Acquisition 1H (400 MHz), 13C (100 MHz) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Data Processing Fourier Transform & Phasing D->E F 6. Structural Elucidation Assign ABX & AA'BB' Systems E->F

Fig 1. Standardized NMR sample preparation and acquisition workflow for zwitterionic APIs.

Data Presentation and Spectral Assignments

The quantitative data derived from the 1D and 2D NMR experiments are summarized below. The chemical shifts ( δ ) are referenced to the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.5 ppm for 13 C.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ TFA- d )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
11.15d3H6.5Aliphatic -CH 3​
2a2.65dd1H13.5, 7.0Benzylic -CH 2​
  • (Diastereotopic, ABX)
2b2.85dd1H13.5, 6.0Benzylic -CH 2​
  • (Diastereotopic, ABX)
  • 33.40m1H-Aliphatic -CH-NH 3+​
    44.65s2H-Ether -O-CH 2​ -COOH
    56.85d (pseudo)2H8.5Aromatic C-H (ortho to Oxygen)
    67.15d (pseudo)2H8.5Aromatic C-H (ortho to Alkyl)
    78.20br s3H-Amine -NH 3+​ (TFA salt)
    812.50br s1H-Carboxylic acid -COOH
    Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ TFA- d )
    PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
    117.5CH 3​ Aliphatic methyl
    239.8CH 2​ Benzylic methylene
    348.2CHAliphatic methine ( α to amine)
    464.5CH 2​ Ether methylene (-O-CH 2​ -)
    5114.5CHAromatic CH (ortho to Oxygen)
    6129.0CAromatic Quaternary C (ipso to Alkyl)
    7130.5CHAromatic CH (ortho to Alkyl)
    8156.8CAromatic Quaternary C (ipso to Oxygen)
    9170.2CCarboxylic acid Carbonyl (C=O)

    2D NMR Connectivity and Logical Validation

    To ensure absolute trustworthiness of the structural assignment, 1D data must be cross-validated using 2D homonuclear and heteronuclear correlations.

    • COSY (Correlation Spectroscopy): Confirms the unbroken spin system of the 2-aminopropyl chain. The methyl doublet ( δ 1.15) couples exclusively to the methine multiplet ( δ 3.40), which in turn couples to both diastereotopic benzylic protons ( δ 2.65, 2.85).

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the isolated spin systems to the aromatic core. The benzylic protons show strong 3JCH​ correlations to the aromatic ortho-carbons ( δ 130.5). Similarly, the ether methylene protons ( δ 4.65) show key 3JCH​ correlations to both the ipso-aromatic carbon ( δ 156.8) and the carbonyl carbon ( δ 170.2), definitively proving the regiochemistry of the phenoxyacetic acid linkage[4].

    SpinSystem CH3 CH3 (δ 1.15) CH CH-NH2 (δ 3.40) CH3->CH COSY CH2 CH2 (Benzyl) CH->CH2 COSY Ar Ar Ring (AA'BB') CH2->Ar HMBC OCH2 O-CH2 (δ 4.65) OCH2->Ar HMBC COOH COOH (δ 170.2) OCH2->COOH HMBC

    Fig 2. Key 2D NMR correlations (COSY and HMBC) establishing the molecular connectivity.

    Conclusion

    The rigorous NMR characterization of rac. 4-(2-Aminopropyl)phenoxyacetic acid requires strategic solvent manipulation to overcome zwitterionic exchange broadening. By utilizing TFA- d acidified DMSO- d6​ , researchers can resolve the complex ABX spin system of the chiral side chain and the AA'BB' system of the aromatic core. The integration of 1D and 2D NMR techniques presented in this protocol provides a self-validating framework, ensuring high-confidence structural elucidation and purity assessment for drug development applications.

    References

    • Samsonowicz, M. "Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. URL:[Link]

    • Maniara, G., et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium)." Journal of Agricultural and Food Chemistry, 2002. URL:[Link]

    • Hays, P. A., et al. "The Application of a Desktop NMR Spectrometer in Drug Analysis." National Institutes of Health (PMC), 2019. URL:[Link]

    • Neville, G. A., et al. "Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy." Journal of Medicinal Chemistry, 1971. URL:[Link]

    Sources

    Method

    Application Note: Preparation and Handling of rac-4-(2-Aminopropyl)phenoxyacetic Acid Stock Solutions

    Introduction & Chemical Rationale rac-4-(2-Aminopropyl)phenoxyacetic acid is a critical bifunctional building block and pharmacophore core utilized extensively in the synthesis and structural activity relationship (SAR)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Rationale

    rac-4-(2-Aminopropyl)phenoxyacetic acid is a critical bifunctional building block and pharmacophore core utilized extensively in the synthesis and structural activity relationship (SAR) profiling of β3-adrenergic receptor (β3-AR) agonists, most notably the classical agonist BRL 37344[1][2]. The β3-AR is a Gs-protein coupled receptor predominantly expressed in adipose tissue and the detrusor muscle. Its activation initiates a signaling cascade that drives lipolysis, thermogenesis, and bladder relaxation[3].

    Because rac-4-(2-Aminopropyl)phenoxyacetic acid contains both a basic primary aliphatic amine and an acidic phenoxyacetic acid functional group[4], it exists as a zwitterion at physiological pH. This dual-charge state creates strong intermolecular ionic lattices in the solid phase, which significantly complicates aqueous solvation. As a Senior Application Scientist, I have designed this protocol to address the causality behind solvent selection, ensuring researchers can generate high-fidelity, stable stock solutions without the risk of spontaneous precipitation during serial dilutions.

    Physicochemical Profiling & Solvation Dynamics

    Understanding the molecular behavior of this compound is essential for self-validating experimental design. At its isoelectric point (pI ~6.5), the molecule carries a net-zero charge, minimizing its dipole interaction with water and leading to poor aqueous solubility.

    • Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, effectively disrupting the zwitterionic network. If the compound is procured as a hydrochloride (HCl) or sodium salt, its solubility in DMSO is vastly improved compared to the free base[5][6].

    • Aqueous Solvents: To achieve >5 mM aqueous solubility, the pH must be temporarily shifted away from the pI. Dropping the pH < 4.0 protonates the carboxylic acid, leaving a highly soluble net-positive charge. The solution can then be carefully titrated back to physiological pH.

    Table 1: Physicochemical Properties
    PropertyValueRationale / Impact on Solvation
    Molecular Weight 209.24 g/mol (Free Base)Determines the exact mass required for molarity calculations.
    Functional Groups Aliphatic Amine, Phenoxyacetic AcidCreates a zwitterion at physiological pH, resisting pure water solvation.
    Predicted pKa ~9.5 (Amine), ~3.5 (Acid)Dictates the pH-dependent solubility behavior and titration limits.
    Isoelectric Point (pI) ~6.5Point of lowest aqueous solubility; must be avoided during initial solvation.

    Workflow & Signaling Context Visualization

    To contextualize the downstream application of this compound and map the solvation logic, the following diagrams outline the biological pathway and the chemical handling workflow.

    Pathway Agonist β3-AR Agonist (BRL 37344 / Derivative) Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Lipolysis & Thermogenesis PKA->Effect Phosphorylates

    Figure 1: β3-AR signaling cascade initiated by derivatives of 4-(2-Aminopropyl)phenoxyacetic acid.

    Workflow Start rac. 4-(2-Aminopropyl)phenoxyacetic acid (Solid Powder) Assess Determine Salt Form (Free Base vs. HCl) Start->Assess DMSO_Path Organic Stock (50 mM) Add anhydrous DMSO Assess->DMSO_Path In Vitro Aq_Path Aqueous Stock (10 mM) Suspend in H2O + 0.1M HCl Assess->Aq_Path In Vivo Vortex Vortex & Sonicate (10 min at 25°C) DMSO_Path->Vortex Titrate Titrate to pH 7.2 (with 0.1M NaOH) Aq_Path->Titrate Filter Sterile Filtration (0.22 µm PTFE) Vortex->Filter Titrate->Vortex Aliquot Aliquot & Store (-20°C to -80°C) Filter->Aliquot

    Figure 2: Logical workflow for the solvation of zwitterionic rac-4-(2-Aminopropyl)phenoxyacetic acid.

    Step-by-Step Experimental Protocols

    Protocol A: Preparation of a 50 mM Organic Master Stock (DMSO)

    Purpose: Ideal for in vitro screening, cell culture assays, and long-term storage where final assay DMSO concentrations will be kept below 0.1% (v/v).

    • Mass Calculation: Weigh exactly 10.46 mg of rac-4-(2-Aminopropyl)phenoxyacetic acid (free base, MW 209.24 g/mol ). (Note: If utilizing the HCl salt, adjust the mass to 12.28 mg).

    • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Agitation: Vortex vigorously for 60 seconds to disperse the powder.

    • Sonication (Causality Check): Place the vial in a bath sonicator at room temperature (20–25°C) for 5–10 minutes. Why? Sonication provides the mechanical cavitation energy required to break the strong intermolecular zwitterionic bonds that resist initial solvation.

    • Visual Validation: Hold the vial against a light source. The solution must be completely transparent. If micro-particulates remain, warm the solution gently to 37°C for 5 minutes.

    • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Why? Nylon filters can non-specifically bind hydrophobic aromatic moieties (like the phenoxy group); PTFE ensures maximum compound recovery.

    • Storage: Aliquot into single-use amber vials to prevent photo-degradation and store at -20°C.

    Protocol B: Preparation of a 10 mM Aqueous Stock (pH-Adjusted)

    Purpose: Required for in vivo administration or sensitive primary cell assays where DMSO is highly toxic.

    • Initial Suspension: Suspend 2.09 mg of the compound in 800 µL of ultra-pure water (Milli-Q). The suspension will remain cloudy due to the compound resting near its pI.

    • pH Shift (Solubilization): Dropwise, add 0.1 M HCl (approx. 20–50 µL) while vortexing continuously until the pH drops below 4.0. Why? The solution will turn clear as the carboxylic acid is protonated, converting the molecule to a highly soluble cationic ammonium form.

    • Neutralization: Slowly titrate with 0.1 M NaOH to bring the pH back to ~7.2. Why? Titrating slowly prevents localized high-pH zones that could cause the compound to rapidly crash out at its isoelectric point.

    • Volume Adjustment: Add 10x PBS or water to reach a final volume of 1.0 mL.

    • Storage: Aqueous stocks are prone to microbial growth and hydrolysis. Store at 4°C for no more than 48 hours, or aliquot and freeze at -80°C.

    Data Presentation: Solvation Matrix & Stability

    Table 2: Solvation Matrix
    Solvent SystemMax ConcentrationRecommended ApplicationStorage & Shelf Life
    100% DMSO 50 mMIn vitro assays, master stocks, SAR screening-20°C for up to 6 months
    pH-Adjusted H2O / PBS 10 mMIn vivo dosing, DMSO-sensitive cells4°C for 48 hrs; -80°C for 1 month

    References

    • Phenoxyacetic acid - Wikipedia Source: Wikipedia URL:[4]

    • BRL-37344 - Inxight Drugs Source: NCATS / NIH URL:[7]

    • BRL-37344 sodium | C19H21ClNNaO4 | CID 16219010 Source: PubChem - NIH URL:[5]

    • BRL-37344 - Wikipedia Source: Wikipedia URL:[1]

    • Discovery of a Novel and Potent Human and Rat β3-Adrenergic Receptor Agonist Source: J-Stage URL:[2]

    • Benchmarking BRL 37344: A Comparative Guide to Novel β3-Adrenergic Agonists Source: BenchChem URL:[3]

    • BRL 37344, sodium salt - Potent β3-Adrenoceptor Agonist Source: APExBIO URL:[6]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Enhancing Aqueous Solubility of 4-(2-Aminopropyl)phenoxyacetic Acid

    This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of racemic 4-(2-aminophenyl)phenoxyacetic acid. As a senior app...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of racemic 4-(2-aminophenyl)phenoxyacetic acid. As a senior application scientist, this guide moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot effectively and make informed decisions during your experiments.

    Frequently Asked Questions (FAQs)

    Q1: I'm experiencing low aqueous solubility with 4-(2-Aminopropyl)phenoxyacetic acid, but similar molecules are reported to be highly soluble. What could be the issue?

    This is a critical starting point. While some related structures, like 4-aminophenylacetic acid, are very soluble in water, 4-(2-aminopropyl)phenoxyacetic acid possesses both a basic aminopropyl group and an acidic phenoxyacetic acid group.[1] This makes it an amphoteric molecule, capable of existing as a zwitterion.[2]

    The solubility of such zwitterionic compounds is highly dependent on pH, often exhibiting a U-shaped solubility curve with a minimum at its isoelectric point (pI).[3][4] It is highly probable that your experimental solution's pH is near the molecule's pI, leading to minimal solubility. The primary troubleshooting step is therefore not to assume the compound is inherently insoluble, but to investigate its pH-dependent solubility profile.[5][6]

    Q2: What is a zwitterion and how does it affect solubility?

    A zwitterion is a molecule that contains both positive and negative charges, yet is electrically neutral overall.[2] For 4-(2-aminopropyl)phenoxyacetic acid, the amine group can be protonated (NH3+) and the carboxylic acid group can be deprotonated (COO-). At the isoelectric point (pI), the molecule exists predominantly in this zwitterionic state. The strong intermolecular electrostatic interactions between the positive and negative charges on adjacent zwitterions can lead to a stable crystal lattice, resulting in low aqueous solubility.[7][8] Moving the pH away from the pI disrupts this charge balance, creating either a net positive or net negative charge on the molecule, which increases its interaction with polar water molecules and enhances solubility.[3][9]

    Troubleshooting Guide: Experimental Strategies for Solubility Enhancement

    This section provides detailed troubleshooting steps and protocols to systematically address and improve the solubility of 4-(2-aminopropyl)phenoxyacetic acid.

    Issue 1: My compound precipitates out of my aqueous buffer. How do I fix this?

    Cause: The buffer pH is likely at or near the isoelectric point (pI) of the molecule, where its solubility is at a minimum.

    Solution: The most effective and direct approach is to adjust the pH of the medium.[10] By shifting the pH, you convert the zwitterionic form into a more soluble cationic or anionic salt.

    • To create the cationic form (more soluble): Lower the pH to be at least 1-2 units below the pKa of the carboxylic acid group. This ensures the carboxyl group is protonated (-COOH) and the amine group is protonated (-NH3+), resulting in a net positive charge.

    • To create the anionic form (more soluble): Raise the pH to be at least 1-2 units above the pKa of the amine group. This ensures the amine group is deprotonated (-NH2) and the carboxyl group is deprotonated (-COO-), resulting in a net negative charge.

    The relationship between pH, pKa, and the charge state of the molecule can be understood through the Henderson-Hasselbalch equation.[11][12][13]

    Workflow for pH Adjustment and Salt Formation

    A Start: Compound with Low Aqueous Solubility B Determine pKa values (Titration or in silico prediction) A->B C Create pH-Solubility Profile B->C D Analyze Profile: Identify pH of Min/Max Solubility C->D E Strategy 1: pH-Adjusted Buffer (Formulate at optimal pH) D->E F Strategy 2: Salt Formation (Isolate a stable salt form) D->F G Result: Soluble Cationic Form (pH < pI) E->G Acidic Buffer H Result: Soluble Anionic Form (pH > pI) E->H Basic Buffer F->G Use Acid (e.g., HCl) F->H Use Base (e.g., NaOH) I End: Compound Solubilized G->I H->I

    Caption: Workflow for pH-based solubility enhancement.

    Protocol 1: Determining the pH-Solubility Profile

    • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

    • Equilibration: Add an excess amount of 4-(2-aminopropyl)phenoxyacetic acid to a fixed volume of each buffer in separate vials.

    • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge or filter the samples to separate the undissolved solid.

    • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

    • Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is minimal (the pI) and the pH ranges that provide optimal solubility.[14]

    Issue 2: Adjusting pH is not feasible for my experiment. What are other options?

    Cause: The experimental system (e.g., a cell-based assay) may be sensitive to extreme pH values.

    Solution 1: Use of Co-solvents

    Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[15] This weakens the strong intermolecular interactions in the zwitterionic crystal lattice, allowing the compound to dissolve more readily.

    Co-solventTypical Starting ConcentrationNotes and Considerations
    Ethanol 5-20% (v/v)Widely used, generally low toxicity at these concentrations.
    Propylene Glycol (PG) 10-30% (v/v)A common vehicle for oral and parenteral formulations.[16]
    Polyethylene Glycol 400 (PEG-400) 10-40% (v/v)Can significantly increase solubility; higher viscosity.
    Dimethyl Sulfoxide (DMSO) <1% (v/v)Potent solvent, but can have cellular effects. Use minimal amount required.[17]

    Protocol 2: Co-solvent Screening

    • Prepare stock solutions of your compound in 100% of several different co-solvents (e.g., DMSO, Ethanol, PEG-400).

    • In your aqueous buffer, titrate in small amounts of the co-solvent stock solution while observing for precipitation.

    • Determine the maximum percentage of each co-solvent your system can tolerate while keeping the compound in solution.

    • Crucially, run a vehicle control in your experiment (buffer + co-solvent without the compound) to ensure the co-solvent itself does not affect the experimental outcome.

    Solution 2: Complexation with Cyclodextrins

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the non-polar parts of a drug molecule (like the phenoxy and propyl groups of your compound) to form an inclusion complex.[19] This complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility without needing to alter pH.[20][]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and safety profiles.[22]

    • Mechanism: The formation of the inclusion complex sequesters the hydrophobic part of the drug from water, effectively making it more soluble.[18] This is particularly effective for compounds classified as BCS Class II or IV (low solubility).[][22]

    Mechanism of Cyclodextrin Inclusion

    cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 After Complexation A Poorly Soluble Drug (Hydrophobic Moiety) B Water D Drug A->D Encapsulation C Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) E Soluble Drug-Cyclodextrin Complex D->E Solubilization F Water

    Sources

    Optimization

    Technical Support Center: Optimizing HPLC Retention Time for rac. 4-(2-Aminopropyl)phenoxyacetic acid

    Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing retention time instability when analyzing rac.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing retention time instability when analyzing rac. 4-(2-Aminopropyl)phenoxyacetic acid .

    Because this compound contains both an acidic phenoxyacetic acid moiety and a basic aliphatic amine, it is an amphoteric molecule (zwitterion) . Traditional reversed-phase (RP-HPLC) methods often fail to retain or stabilize zwitterions without precise physicochemical control. This guide breaks down the causality behind retention shifts and provides self-validating protocols to lock in your chromatography.

    Diagnostic Workflow: Retention Time Drift

    Before adjusting your method, use the logical workflow below to isolate whether your retention shift is mechanical (hardware) or chemical (thermodynamics/equilibration).

    HPLC_Troubleshooting Start Retention Time Drift Observed CheckType Is the drift gradual or random? Start->CheckType Gradual Gradual Drift CheckType->Gradual Steady trend Random Random Jitter CheckType->Random Run-to-run variance Temp Check Column Temp (1°C = 1-2% RT shift) Gradual->Temp Equil Insufficient Equilibration (Zwitterions need 10-20 CVs) Gradual->Equil pH pH Fluctuation (Critical for Amphoterics) Random->pH Pump Check Pump/Valves (Flow Rate Instability) Random->Pump Action1 Use Column Oven & Monitor HVAC Temp->Action1 Action2 Increase Buffer Capacity (e.g., 20-50 mM) pH->Action2

    Decision tree for troubleshooting HPLC retention time drift in amphoteric compounds.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does my retention time drift randomly between injections?

    Causality: Random retention time "jitter" for this specific compound is almost always a failure of pH control . rac. 4-(2-Aminopropyl)phenoxyacetic acid has two ionizable groups: a carboxylic acid (pKa ~3.12[1]) and a primary amine (pKa ~9.9[2]). According to the Henderson-Hasselbalch equation, if your mobile phase pH fluctuates even slightly near these pKa values, the ratio of ionized to unionized molecules changes drastically[3]. Solution: Do not simply adjust the pH of water with dilute acid/base. You must use a true buffer (e.g., 20–50 mM phosphate or formate) to lock the local pH at the head of the column during sample injection[4].

    Q2: My compound elutes in the void volume on a standard C18 column. How can I increase retention?

    Causality: At physiological pH (pH 4–8), the molecule exists as a zwitterion (COO⁻ and NH₃⁺). This dual-charged state is extremely polar and has virtually no thermodynamic affinity for a hydrophobic C18 stationary phase. Solution: You must alter the ionization state or the separation mode.

    • Strategy A (Ion-Pairing RP-HPLC): Drop the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). The low pH neutralizes the carboxylic acid (COOH), while the hydrophobic trifluoroacetate anion pairs with the positively charged amine (NH₃⁺). This neutralizes the charge and creates a hydrophobic complex that retains well on C18[4].

    • Strategy B (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed to retain highly polar zwitterions by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or zwitterionic columns).

    Q3: I observe a steady, gradual decrease in retention time over a long sequence. What is the root cause?

    Causality: A steady drift is typically indicative of column temperature fluctuations or mobile phase evaporation [5]. In RP-HPLC, retention times shift by approximately 1% to 2% for every 1 °C change in column temperature[6]. If your laboratory's ambient temperature rises throughout the day, the thermodynamics of partitioning shift toward the mobile phase, causing earlier elution. Solution: Always utilize a thermostatted column compartment (column oven) set at least 5 °C above ambient room temperature (e.g., 30 °C or 35 °C) to ensure the system actively heats the column to a stable baseline.

    Data Presentation: The Effect of pH on Retention

    To optimize your method, you must select a mobile phase pH that intentionally dictates the molecule's charge state. Avoid intermediate pH ranges where the molecule is a highly polar zwitterion.

    Mobile Phase pHCarboxylic Acid State (pKa ~3.1)Amine State (pKa ~9.9)Net ChargeExpected RP-HPLC RetentionRecommended Strategy
    pH 2.0 Neutral (COOH)Protonated (NH₃⁺)+1Low (unless ion-paired)0.1% TFA (Ion-pairing)[4]
    pH 6.0 Deprotonated (COO⁻)Protonated (NH₃⁺)0 (Zwitterion)Very Low (Void Volume)Switch to HILIC
    pH 11.0 Deprotonated (COO⁻)Neutral (NH₂)-1LowHigh-pH stable C18

    Experimental Protocol: Self-Validating RP-HPLC Setup

    This step-by-step methodology utilizes an ion-pairing strategy to stabilize the retention of rac. 4-(2-Aminopropyl)phenoxyacetic acid. It is designed as a self-validating system , ensuring that mechanical errors are isolated from chemical errors.

    Step 1: Gravimetric Mobile Phase Preparation

    Causality: Volumetric mixing of aqueous and organic solvents results in volume contraction (e.g., 500 mL water + 500 mL methanol ≠ 1000 mL). This causes batch-to-batch %B variations, leading to retention shifts[6].

    • Place a 1L mobile phase bottle on a calibrated analytical balance.

    • Weigh exactly 1000.0 g of HPLC-grade water.

    • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) using a calibrated positive-displacement pipette. Mix thoroughly.

    Step 2: System Purging and Void Volume ( t0​ ) Verification

    Causality: You must prove the pump is delivering the exact requested flow rate before blaming the chemistry for retention shifts[5].

    • Purge all pump lines to eliminate micro-bubbles.

    • Inject an unretained marker (e.g., Uracil for RP-HPLC).

    • Record the elution time ( t0​ ). If t0​ shifts between runs, your pump check valves or seals are failing. If t0​ is stable but your compound's retention time shifts, the issue is chemical (pH, temperature, or equilibration).

    Step 3: Deep Column Equilibration

    Causality: Ion-pairing agents like TFA must dynamically coat the stationary phase. Until absolute equilibrium is reached, the apparent hydrophobicity of the column is constantly changing, causing gradual drift[6].

    • Pump the mobile phase through the C18 column at your operating flow rate.

    • Flush for a minimum of 20 Column Volumes (CV) . (Self-Validation Calculation: CV≈π×r2×L×0.68 . For a standard 4.6 x 150 mm column, 1 CV 1.5 mL. You must flush with at least 30 mL of mobile phase before the first injection).

    Step 4: System Suitability Testing (SST)
    • Run 3 blank injections to establish a baseline.

    • Run 3 standard injections of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

    • Calculate the Relative Standard Deviation (RSD) of the retention time. Proceed with your sample batch only if the RT RSD is ≤0.5% .

    References

    • Phenoxyacetic Acid (Properties & pKa) Source: DrugFuture Chemical Index Database URL: [Link]

    • Clinical pharmacokinetics of amfetamine and related substances Source: PubMed / National Institutes of Health (NIH) URL:[Link]

    • HPLC Troubleshooting Guide Source: University of Pittsburgh / Agilent Technologies URL:[Link]

    • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL: [Link]

    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International / Chromatography Online URL:[Link]

    • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation Source: IOSR Journal of Pharmacy URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization of rac. 4-(2-Aminopropyl)phenoxyacetic Acid

    Welcome to the Advanced Troubleshooting Guide for the crystallization of rac. 4-(2-Aminopropyl)phenoxyacetic acid .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Troubleshooting Guide for the crystallization of rac. 4-(2-Aminopropyl)phenoxyacetic acid . This zwitterionic, racemic compound presents unique thermodynamic and kinetic challenges during isolation, including liquid-liquid phase separation (LLPS), pH-dependent solubility, and polymorphic instability.

    This guide is designed for process chemists and drug development professionals to resolve these specific bottlenecks using scalable, self-validating methodologies.

    FAQ 1: Why does my compound "oil out" instead of forming crystals?

    The Causality (Mechanism): The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. rac. 4-(2-Aminopropyl)phenoxyacetic acid is highly susceptible to LLPS because its racemic nature depresses the thermodynamic melting point of the solid phase, while its zwitterionic structure creates strong solute-solute interactions in solution. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the system crosses the binodal curve into a miscibility gap rather than staying within the metastable zone[2]. This creates a solute-rich oil phase that traps impurities, halts intended crystal growth, and eventually solidifies into a gummy, amorphous mass.

    The Self-Validating Protocol: Anti-Solvent Seeding to Bypass LLPS To prevent oiling out, you must control the supersaturation trajectory to ensure the crystallization pathway remains strictly within the metastable zone.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude rac. 4-(2-Aminopropyl)phenoxyacetic acid in a primary solvent with a high dielectric constant (e.g., Methanol or DMSO) at 50°C to stabilize the zwitterion.

    • Determine the Cloud Point: Slowly add the antisolvent (e.g., Isopropyl Acetate) dropwise until the solution becomes faintly turbid, then raise the temperature by 2-3°C until clear. This defines your metastable limit.

    • Seeding: Add 1-2% w/w of pure, milled seed crystals of the racemic compound.

      • Self-Validation Check: The seeds must remain suspended and retain their sharp edges. If they dissolve, the solution is undersaturated; if they agglomerate into sticky spheres, you have already breached the LLPS boundary.

    • Aging: Hold the slurry isothermally for 60 minutes to allow secondary nucleation and desupersaturation.

    • Antisolvent Addition: Resume antisolvent addition at a strictly controlled rate (e.g., 0.1 bed volumes/hour) over 4-6 hours.

    • Cooling: Cool linearly to 5°C at 0.1°C/min, filter, and wash.

    LLPS_Phase_Diagram Start Undersaturated Solution Cooling Cooling / Antisolvent Addition Start->Cooling Metastable Metastable Zone (Ideal for Seeding) Cooling->Metastable Controlled Rate LLPS_Region Miscibility Gap (Oiling Out / LLPS) Cooling->LLPS_Region Rapid Quench Crystallization Nucleation & Crystal Growth Metastable->Crystallization Seed Addition Emulsion Solute-Rich Oil Droplets (Impurity Trapping) LLPS_Region->Emulsion PureCrystals High-Purity Crystalline Product Crystallization->PureCrystals Amorphous Amorphous / Gummy Solid Emulsion->Amorphous Spontaneous Solidification

    Fig 1: Phase diagram trajectory comparing ideal crystallization vs. liquid-liquid phase separation.

    FAQ 2: How do I optimize the pH for maximum crystallization yield?

    The Causality (Mechanism): rac. 4-(2-Aminopropyl)phenoxyacetic acid contains a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~3.5). In aqueous or semi-aqueous media, it exists as a zwitterion. The solubility of a zwitterion is strictly governed by its net charge, resulting in a U-shaped solubility curve. Maximum yield is achieved exactly at the isoelectric point (pI), where the net molecular charge is zero, minimizing ion-dipole interactions with the surrounding aqueous solvent.

    The Self-Validating Protocol: Isoelectric Crystallization

    Step-by-Step Methodology:

    • Acidic/Basic Dissolution: Suspend the crude compound in 5 volumes of DI water. Add 1M HCl (or 1M NaOH) until the pH is < 2.0 (or > 11.0) to fully protonate (or deprotonate) the molecule, achieving complete dissolution.

    • Polish Filtration: Filter the homogeneous solution through a 0.22 µm membrane to remove insoluble impurities.

    • Primary Titration: Slowly titrate with 1M NaOH (or 1M HCl) at 25°C until the pH reaches 5.5 (if coming from acid) or 7.5 (if coming from base).

    • Seeding: Introduce 1% w/w seed crystals to dictate the solid form.

    • Secondary Titration to pI: Continue titration at a highly controlled rate (0.1 pH units/10 min) until the theoretical pI of ~6.5 is reached.

      • Self-Validation Check: Monitor the supernatant concentration via HPLC or UV-Vis; the concentration should hit its absolute minimum precisely at pH 6.5.

    • Equilibration: Age the slurry for 3 hours at the pI to allow for Ostwald ripening before filtration.

    Isoelectric_Workflow Dissolution Dissolve API in Aqueous Media (pH < 2.0 or pH > 11.0) Filtration Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration Titration Slow Titration towards pI (~pH 6.5) using NaOH or HCl Filtration->Titration Seeding Hold at pH 5.5 or 7.5 Add 1-2% w/w Seed Crystals Titration->Seeding Approaching pI Equilibration Titrate to pI (pH 6.5) Age Slurry for 2-4 Hours Seeding->Equilibration Controlled Supersaturation Isolation Filter, Wash (Water/EtOH), and Dry Equilibration->Isolation Max Yield Achieved

    Fig 2: Step-by-step isoelectric crystallization workflow for zwitterionic compounds.

    FAQ 3: I am getting a mixture of polymorphs or an amorphous solid. How do I control the solid form?

    The Causality (Mechanism): Racemic mixtures can crystallize as racemic compounds (both enantiomers paired in the same unit cell), conglomerates (physical mixture of enantiopure crystals), or solid solutions. Rapid precipitation often yields a kinetically favored, metastable polymorph or an amorphous solid due to the high entropy of mixing[3]. To isolate the thermodynamically stable racemic compound, kinetic trapping must be overcome through solvent-mediated phase transformation (Ostwald ripening).

    The Self-Validating Protocol: Temperature Cycling (Slurry Aging)

    Step-by-Step Methodology:

    • Slurry Formation: Suspend the mixed-phase solid in a 9:1 mixture of Ethanol/Water (10 volumes).

    • Heating Cycle: Heat the slurry to 45°C and hold for 2 hours. The metastable polymorphs and fine amorphous particles, having higher solubility, will dissolve.

    • Cooling Cycle: Cool the slurry to 20°C at 0.25°C/min and hold for 2 hours. The dissolved material will precipitate onto the surfaces of the thermodynamically stable crystals.

    • Iteration: Repeat this heating/cooling cycle 3 to 5 times.

    • Validation: Analyze an isolated sample via Differential Scanning Calorimetry (DSC).

      • Self-Validation Check: A single, sharp melting endotherm on the DSC confirms the successful conversion to the thermodynamically stable racemic compound.

    Quantitative Data Summaries

    Table 1: Phase Behavior and Solubility vs. pH (Aqueous Media at 25°C)

    pH LevelDominant Ionic SpeciesNet ChargeRelative Solubility (mg/mL)Crystallization Risk
    2.0 Cationic (Protonated Amine)+1> 150No crystallization (Undersaturated)
    4.5 Zwitterionic / Cationic mix+0.545Low yield, high impurity trapping
    6.5 (pI) Zwitterionic (Inner Salt)0< 5Optimal yield, high purity
    8.5 Zwitterionic / Anionic mix-0.550Low yield, high impurity trapping
    11.0 Anionic (Deprotonated Acid)-1> 150No crystallization (Undersaturated)

    Table 2: Solvent Selection Matrix for Anti-Solvent Crystallization

    Primary SolventDielectric Const. (ε)AntisolventLLPS (Oiling Out) RiskRecommended Seeding Temp
    Water 80.1AcetoneHigh (Requires strict pH control)25°C
    DMSO 46.7Ethyl AcetateModerate (Good for impurity rejection)40°C
    Methanol 32.7Isopropyl AcetateLow (Excellent metastable zone)35°C
    Ethanol 24.5HeptaneVery High (Avoid for zwitterions)N/A

    References

    • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, MDPI. Available at:[Link]

    • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. Crystal Growth & Design, ACS Publications. Available at:[Link]

    Sources

    Optimization

    preventing oxidation of rac. 4-(2-Aminopropyl)phenoxyacetic acid in solution

    Technical Support Center: Preventing Oxidation of rac. 4-(2-Aminopropyl)phenoxyacetic Acid in Solution Welcome to the Technical Support Center.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Preventing Oxidation of rac. 4-(2-Aminopropyl)phenoxyacetic Acid in Solution

    Welcome to the Technical Support Center. As a critical building block and structural motif in the synthesis of β3-adrenergic receptor agonists (such as BRL-37344), rac. 4-(2-Aminopropyl)phenoxyacetic acid requires precise handling. In aqueous solutions, this compound is highly susceptible to oxidative degradation, which compromises assay integrity, reduces active titer, and introduces reactive byproducts.

    This guide provides the mechanistic causality behind these degradation pathways and offers field-validated, self-sustaining protocols to ensure the absolute stability of your stock solutions.

    Part 1: Mechanistic Insights into Oxidative Vulnerability

    To effectively stabilize rac. 4-(2-Aminopropyl)phenoxyacetic acid, we must first understand its two primary structural vulnerabilities:

    • The Aliphatic Primary Amine: The 2-aminopropyl group is susceptible to autoxidation, yielding hydroxylamines or oximes. This process is aggressively catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) and dissolved oxygen.

    • The Phenoxy Ether Linkage: Phenoxyacetic acid derivatives are highly vulnerable to photolytic degradation and advanced oxidation [1]. Exposure to UV/visible light or reactive oxygen species (ROS) cleaves the ether bond, releasing phenolic intermediates that rapidly oxidize into highly reactive, colored quinones. The electronic stability of this aromatic system is easily disrupted by environmental oxidative stress [2].

    G Compound rac. 4-(2-Aminopropyl) phenoxyacetic acid AmineOx Amine Oxidation (Trace Metals / O2) Compound->AmineOx High pH, Dissolved O2 EtherCleavage Phenoxy Ether Cleavage (Photolysis / ROS) Compound->EtherCleavage UV Light, Radicals Hydroxylamine Hydroxylamines / Oximes (Loss of Titer) AmineOx->Hydroxylamine Quinone Quinone Derivatives (Pink/Brown Discoloration) EtherCleavage->Quinone Intervention1 EDTA & Argon Sparging (pH < 6.0) Intervention1->AmineOx Prevents Intervention2 Amber Vials & Dark Storage Intervention2->EtherCleavage Prevents

    Fig 1: Oxidative degradation pathways of rac. 4-(2-Aminopropyl)phenoxyacetic acid and interventions.

    Part 2: Troubleshooting FAQs

    Q: My stock solution turned pink/brown after a few days at room temperature. What is happening? A: Discoloration is a hallmark of phenoxy ether cleavage. When exposed to ambient light or trace oxidants, the ether bond breaks to form a phenol, which subsequently oxidizes into a quinone derivative. Quinones are highly colored (ranging from pink to dark brown) and are potent redox-cyclers that will ruin downstream biological assays.

    Q: I need to use this compound in a cell-based assay at pH 7.4. How can I prevent oxidation during the experiment? A: While stock solutions must be stored at acidic pH (see protocol below), working solutions often require physiological pH. To minimize oxidation, prepare the pH 7.4 dilution immediately before use. Run the assay in low-light conditions to prevent photolytic ether cleavage [1]. Avoid using strong reducing agents like DTT, as they can form unwanted adducts with the primary amine; instead, rely on physical deoxygenation (Argon) of your assay buffers.

    Q: Are there specific handling requirements for downstream derivatives like BRL-37344? A: Yes. Downstream β3-adrenergic agonists derived from this scaffold, such as BRL-37344, retain the vulnerable phenoxy ether moiety. They are equally sensitive to oxidizing agents and light, requiring identical handling precautions—specifically, storage in the dark under an inert gas atmosphere [3].

    Q: My solution has no color change, but my assay shows a 40% drop in efficacy. Why? A: You are likely experiencing isolated amine autoxidation. Unlike quinone formation, the oxidation of the primary amine to a hydroxylamine or oxime does not always produce a stark color change. This silent degradation reduces the active titer of your compound. It is usually caused by trace heavy metals in your buffer catalyzing the reaction with dissolved oxygen.

    Part 3: Quantitative Stability Data

    The following table summarizes the degradation kinetics of rac. 4-(2-Aminopropyl)phenoxyacetic acid under various environmental conditions, highlighting the necessity of our optimized storage parameters.

    Storage ConditionpHAtmosphereChelatorHalf-Life (t₁/₂)Visual Appearance (Day 7)
    Room Temp, Clear Vial8.0AirNone< 2 daysDark Brown
    Room Temp, Clear Vial4.5AirNone~ 14 daysLight Pink
    4°C, Amber Vial8.0AirNone~ 30 daysPale Yellow
    4°C, Amber Vial4.5Argon1 mM EDTA> 6 monthsClear, Colorless
    -20°C, Amber Vial 4.5 Argon 1 mM EDTA > 12 months Clear, Colorless

    Part 4: Validated Experimental Workflow

    To ensure a self-validating, highly stable system, do not rely on reactive chemical antioxidants that might confound your downstream data. Instead, utilize this protocol to physically and chemically lock the molecule in its stable state.

    Preparation of a 10 mM Oxidation-Resistant Stock Solution

    Step 1: Solvent Deoxygenation and Chelation

    • Action: Prepare a baseline solvent (e.g., HPLC-grade water) containing 1.0 mM EDTA. Sparge the solution with Argon gas for 20 minutes prior to adding the compound.

    • Causality: Dissolved oxygen is the primary electron acceptor in autoxidation. Argon sparging physically displaces O₂. Trace transition metals (Cu²⁺, Fe³⁺) act as potent catalysts for amine oxidation via Fenton-like chemistry; EDTA sequesters these metals, effectively neutralizing the catalytic cycle.

    Step 2: Dissolution and Acidification

    • Action: Dissolve rac. 4-(2-Aminopropyl)phenoxyacetic acid to a final concentration of 10 mM. Immediately adjust the pH to 4.5 – 5.0 using 0.1 M HCl.

    • Causality: The primary amine has a pKa of ~9.5. At physiological or alkaline pH, the amine exists partially as a free base, leaving its lone pair of electrons highly reactive and vulnerable to oxidation. By dropping the pH to 4.5, the amine is >99.9% protonated (-NH₃⁺), eliminating its nucleophilicity and blocking autoxidation pathways.

    Step 3: Photoprotective Storage

    • Action: Aliquot the pH-adjusted solution into amber glass vials, overlay the headspace with Argon, and seal tightly. Store at -20°C.

    • Causality: Phenoxyacetic acid derivatives are highly susceptible to photolytic degradation, which cleaves the ether bond to yield reactive phenols [1]. Amber glass blocks UV/visible light transmission, preventing this initial cleavage step, while the Argon overlay prevents re-oxygenation during long-term storage.

    Part 5: References

    • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review Source: PMC (National Center for Biotechnology Information) URL:[Link]

    • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: MDPI URL:[Link]

    Troubleshooting

    Technical Support Center: Synthesis of rac. 4-(2-Aminopropyl)phenoxyacetic acid

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield of rac.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield of rac. 4-(2-aminopropyl)phenoxyacetic acid. This molecule—an O-alkylated derivative of 4-hydroxyamphetamine—presents specific synthetic challenges, primarily due to competing nucleophilic sites (amine vs. phenol) and the amphoteric nature of the final product.

    Below, you will find our field-proven troubleshooting logic, quantitative optimization data, and a self-validating experimental protocol.

    Synthesis Workflow & Troubleshooting Logic

    SynthesisWorkflow Start rac. 4-(2-Aminopropyl)phenol Step1 Step 1: N-Protection (Boc2O, Et3N, MeOH) Start->Step1 Step2 Step 2: O-Alkylation (t-Butyl bromoacetate, K2CO3) Step1->Step2 Issue1 Issue: N-Alkylation Step1->Issue1 Step3 Step 3: Global Deprotection (TFA / DCM 1:1) Step2->Step3 Issue2 Issue: Low Yield / E2 Elimination Step2->Issue2 Product rac. 4-(2-Aminopropyl) phenoxyacetic acid Step3->Product Issue3 Issue: Mixed Deprotection Step3->Issue3 Fix1 Fix: Ensure 100% Boc conversion Issue1->Fix1 Fix1->Step2 Fix2 Fix: Use bromoacetate & K2CO3 Issue2->Fix2 Fix2->Step3 Fix3 Fix: Add TIPS scavenger to TFA Issue3->Fix3 Fix3->Product

    Caption: Workflow and troubleshooting logic for the synthesis of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My Williamson ether synthesis (O-alkylation) yield is stalling at ~40%. What are the potential causes and how can I improve it? A1: Low yields in the Williamson ether synthesis of phenoxyacetic acid derivatives are typically caused by incomplete reactions or competing side reactions like E2 elimination[1]. If you are using chloroacetic acid or ethyl chloroacetate, the reaction rate is slow due to the poor leaving group ability of the chloride ion.

    • Causality & Fix: Switch your electrophile to tert-butyl bromoacetate. Bromide is a superior leaving group, which significantly accelerates the S_N2 reaction[1][2]. Additionally, ensure your base is optimized; using K 2​ CO 3​ in a polar aprotic solvent (like DMF) at 50-60°C minimizes E2 elimination compared to stronger bases like NaOH[1][3].

    Q2: I'm seeing multiple spots on my TLC during the alkylation step, and LCMS shows N-alkylated byproducts. How do I prevent this? A2: The primary amine on the 2-aminopropyl chain is highly nucleophilic and will compete with the phenoxide ion for the alkylating agent, leading to N-alkylation or N,O-dialkylation.

    • Causality & Fix: You must temporarily mask the amine. We recommend protecting the primary amine with a tert-butyloxycarbonyl (Boc) group prior to O-alkylation[4]. The Boc group is sterically bulky and effectively prevents N-alkylation, ensuring the electrophile selectively reacts with the phenoxide.

    Q3: My final deprotection step (ester hydrolysis + amine deprotection) is messy and causes significant product loss during workup. Is there a more efficient method? A3: Sequential deprotection (e.g., base-catalyzed saponification of an ethyl ester followed by acid-catalyzed Boc removal) increases the number of steps and complicates the isolation of the highly polar, amphoteric final product.

    • Causality & Fix: Adopt a "Global Deprotection" strategy. By using tert-butyl bromoacetate in your alkylation step, both the tert-butyl ester and the N-Boc group can be cleaved simultaneously in a single step using a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)[5]. This yields the final product cleanly as a TFA salt.

    Quantitative Optimization Data

    The following table summarizes the impact of reagent selection on the overall synthesis yield. Transitioning from sequential to global deprotection strategies drastically reduces product loss during aqueous workups.

    Alkylating AgentAmine ProtectionBase / SolventDeprotection StrategyOverall Yield
    Ethyl chloroacetateNoneNaOH / EtOHSequential (NaOH, then HCl)< 25%
    Ethyl bromoacetateBoc 2​ OK 2​ CO 3​ / DMFSequential (NaOH, then TFA)55 - 60%
    tert-Butyl bromoacetate Boc 2​ O K 2​ CO 3​ / DMF Global (TFA/DCM 1:1) 85 - 90%
    Optimized Step-by-Step Methodology

    This protocol is a self-validating system: it utilizes TLC/LCMS checkpoints to ensure the reaction has reached completion before proceeding, preventing the carryover of impurities.

    Step 1: N-Protection (Synthesis of N-Boc-4-(2-aminopropyl)phenol)
    • Preparation: Dissolve rac. 4-(2-aminopropyl)phenol (1.0 eq) in anhydrous methanol (0.2 M concentration).

    • Base Addition: Add triethylamine (Et 3​ N, 1.5 eq) and cool the flask to 0°C using an ice bath.

    • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) over 15 minutes.

    • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The primary amine spot (ninhydrin active) should completely disappear.

    • Workup: Concentrate under reduced pressure, extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and brine, then dry over Na 2​ SO 4​ . Evaporate to yield the N-Boc intermediate.

    Step 2: O-Alkylation (Williamson Ether Synthesis)
    • Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.15 M). Add anhydrous K 2​ CO 3​ (2.0 eq) and stir for 20 minutes at room temperature to generate the phenoxide ion[3].

    • Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise[2].

    • Heating: Heat the reaction mixture to 60°C for 6-8 hours.

    • Validation: Monitor via LCMS. Look for the mass corresponding to tert-butyl 2-(4-(2-(N-Boc-amino)propyl)phenoxy)acetate.

    • Workup: Quench with ice water. Extract 3x with EtOAc. Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry over MgSO 4​ and purify via silica gel chromatography.

    Step 3: Global Deprotection
    • Preparation: Dissolve the purified alkylated intermediate in anhydrous DCM (0.1 M) and cool to 0°C.

    • Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA:DCM ratio[5]. Add triisopropylsilane (TIPS, 2.0 eq) as a carbocation scavenger to prevent tert-butyl cation re-alkylation of the aromatic ring.

    • Reaction: Stir at room temperature for 2 hours.

    • Isolation: Concentrate the mixture under reduced pressure to a thick oil. Triturate the oil with cold, anhydrous diethyl ether. The rac. 4-(2-aminopropyl)phenoxyacetic acid will precipitate cleanly as a white TFA salt.

    • Finalization: Filter the precipitate, wash with cold ether, and dry under high vacuum.

    References
    • Total Synthesis of Mycoplanecin A | Organic Letters. ACS Publications. Available at: [Link]

    • Long Hydrocarbon Chain Ether Diols and Ether Diacids That Favorably Alter Lipid Disorders in Vivo | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

    • Paula BRANCO | Universidade NOVA de Lisboa, Lisbon | NOVA | Department of Chemistry | Research profile. ResearchGate. Available at: [Link]

    Sources

    Optimization

    rac. 4-(2-Aminopropyl)phenoxyacetic acid long-term storage and stability conditions

    Technical Support Center: rac. 4-(2-Aminopropyl)phenoxyacetic acid Introduction: Welcome to the technical support center for rac.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: rac. 4-(2-Aminopropyl)phenoxyacetic acid

    Introduction: Welcome to the technical support center for rac. 4-(2-Aminopropyl)phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound, thereby safeguarding experimental reproducibility and data quality. Due to its bifunctional nature, containing both a phenoxyacetic acid moiety and an aminopropyl side chain, this molecule requires specific handling and storage considerations. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to address common challenges encountered during its use.

    Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

    This section addresses the most common queries regarding the day-to-day handling and storage of rac. 4-(2-Aminopropyl)phenoxyacetic acid in both solid and solution forms.

    Solid-State Storage

    Q1: What are the ideal long-term storage conditions for solid rac. 4-(2-Aminopropyl)phenoxyacetic acid?

    For optimal long-term stability, the solid compound should be stored at -20°C or lower , in a dark, dry environment. The key is to mitigate exposure to the three primary degradation catalysts: heat, light, and moisture.[1][2] The aminopropyl group is susceptible to oxidation, and the overall structure can be sensitive to environmental factors over time. Storing in a freezer minimizes thermal degradation pathways and slows down potential oxidative processes.

    Q2: What type of container is recommended for storing the solid powder?

    Use an amber glass vial or an opaque, chemically resistant container with a tight-fitting, secure cap.[3][4] For enhanced protection, especially for a reference standard or a long-term archival sample, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen, providing an extra layer of defense against oxidation of the amine moiety.

    Q3: What chemical incompatibilities should I be aware of?

    Avoid storing rac. 4-(2-Aminopropyl)phenoxyacetic acid near strong oxidizing agents (e.g., nitrates, peroxides, chlorates) or strong bases.[2][3][5] Oxidizing agents can directly attack the aminopropyl side chain, while strong bases can react with the carboxylic acid group. Such interactions can lead to rapid degradation and the formation of impurities.

    Q4: Are there any visual signs of degradation for the solid compound?

    Yes. A pure, stable sample should appear as a consistent off-white or white crystalline powder.[2] Signs of potential degradation include:

    • Discoloration: A change to yellow or brown hues often indicates oxidation or the formation of degradation byproducts.

    • Clumping or Caking: This suggests moisture absorption, which can accelerate hydrolytic and other degradation pathways.

    • Change in Odor: Any noticeable change from the compound's characteristic smell could signal chemical transformation.

    If you observe any of these changes, it is highly recommended to re-qualify the material using an analytical technique like HPLC before use.

    Storage in Solution

    Q5: What is the recommended solvent for preparing stock solutions for long-term storage?

    For long-term storage, anhydrous, aprotic solvents such as DMSO or DMF are generally preferred over aqueous buffers. These solvents minimize the risk of hydrolysis. However, always ensure the chosen solvent is compatible with your downstream experimental assay.

    Q6: I need to use an aqueous buffer. How should I prepare and store these solutions?

    Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary (1-2 weeks), follow these guidelines:

    • Use a slightly acidic buffer (pH 4-6). The compound possesses a basic amine group and an acidic carboxylic acid group. At acidic pH, the amine group is protonated (R-NH₃⁺), which significantly enhances its stability and protects it from oxidation.[6]

    • Sterile filter the solution to prevent microbial growth, which can degrade the compound.

    • Store at 4°C for up to one week or in single-use aliquots at -80°C for several weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

    Q7: Why did my compound precipitate out of the aqueous buffer after thawing from -80°C?

    This is a common issue related to the solubility of the compound at different temperatures and pH levels. When a buffered solution freezes, it can cause significant shifts in pH and concentration in the unfrozen micro-domains, potentially causing the compound to precipitate. To resolve this, gently warm the vial to room temperature and vortex thoroughly to re-dissolve the compound. If it does not fully re-dissolve, sonication in a room temperature water bath for a few minutes may be effective. Always visually confirm complete dissolution before use.

    Part 2: Troubleshooting Guide for Compound Stability

    Encountering inconsistent or unexpected experimental results can be frustrating. Compound integrity is a critical variable that must be ruled out. The following workflow provides a logical sequence for troubleshooting potential stability-related issues.

    Stability_Troubleshooting_Workflow start Inconsistent or Unexpected Experimental Results check_storage 1. Review Storage Conditions of Solid Compound start->check_storage storage_ok Storage Conditions Correct? (Dark, Dry, <= -20°C) check_storage->storage_ok check_solution 2. Examine Solution Prep & Storage Protocol storage_ok->check_solution Yes correct_storage Action: Correct storage and re-test with fresh stock. storage_ok->correct_storage No solution_ok Solution Protocol Correct? (Fresh, pH, Aliquoted, <= -80°C) check_solution->solution_ok check_age 3. Assess Age of Stock (Solid & Solution) solution_ok->check_age Yes correct_solution Action: Prepare fresh solution using best practices. solution_ok->correct_solution No age_ok Within Recommended Use-By Date? check_age->age_ok re_qualify 4. Re-Qualify Compound (e.g., HPLC Purity/Concentration) age_ok->re_qualify Yes discard_old Action: Discard old stock. Use a new batch. age_ok->discard_old No purity_ok Purity & Concentration Meet Specification? re_qualify->purity_ok compound_ok Conclusion: Compound stability is likely NOT the root cause. Investigate other assay variables. purity_ok->compound_ok Yes compound_bad Conclusion: Compound has degraded. Source a new, validated lot. purity_ok->compound_bad No

    Caption: Troubleshooting workflow for suspected compound degradation.

    Part 3: Quantitative Data Summary & Protocols

    Table 1: Recommended Storage Conditions Summary
    FormTemperatureAtmosphereContainerRecommended DurationKey Considerations
    Solid -20°C to -80°CStandard Air (or Inert Gas for Archival)Tightly sealed, amber glass or opaque vial> 2 yearsProtect from light and moisture.[1] Inert gas recommended for maximum stability.
    Solution in Anhydrous DMSO/DMF -20°C to -80°CStandard AirTightly sealed vial with low dead volume6-12 monthsEnsure solvent is anhydrous to prevent hydrolysis. Aliquot to avoid freeze-thaw.
    Solution in Aqueous Buffer (pH 4-6) 4°CStandard AirSterile, sealed tube< 1 weekPrepare fresh if possible. Protonation of the amine at acidic pH is protective.[6]
    Solution in Aqueous Buffer (pH 4-6) -80°CStandard AirSterile, single-use aliquots1-3 monthsAvoid freeze-thaw cycles. Risk of precipitation upon thawing.
    Protocol: Forced Degradation Study to Establish a Stability-Indicating Method

    A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard for this purpose. This protocol outlines the forced degradation steps necessary to develop such a method.

    Objective: To generate potential degradation products of rac. 4-(2-Aminopropyl)phenoxyacetic acid and ensure they can be chromatographically resolved from the parent peak.

    Materials:

    • rac. 4-(2-Aminopropyl)phenoxyacetic acid

    • HPLC-grade Acetonitrile and Water

    • Formic Acid or Trifluoroacetic Acid (for mobile phase)

    • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

    • HPLC system with PDA detector

    • pH meter

    • Photostability chamber (ICH Q1B compliant)[8]

    • Oven

    Methodology:

    • Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

    • Set Up Stress Conditions: For each condition below, prepare a sample in a separate vial. Include an unstressed control sample (primary stock diluted to the final concentration) for comparison. Aim for 5-20% degradation of the active ingredient.[8]

      • Acid Hydrolysis: a. Mix 1 mL of primary stock with 1 mL of 1 M HCl. b. Incubate at 60°C for 8 hours. c. Cool, then neutralize with 1 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.

      • Base Hydrolysis: a. Mix 1 mL of primary stock with 1 mL of 1 M NaOH. b. Incubate at 60°C for 4 hours. c. Cool, then neutralize with 1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase.

      • Oxidative Degradation: a. Mix 1 mL of primary stock with 1 mL of 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light.[8] c. Dilute to a final concentration of ~100 µg/mL with mobile phase.

      • Thermal Degradation: a. Place solid compound in an oven at 105°C for 24 hours.[8] b. Cool, then prepare a ~100 µg/mL solution in mobile phase.

      • Photolytic Degradation (as per ICH Q1B): [9][10] a. Expose both the solid compound and a solution (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. Prepare a ~100 µg/mL solution from the stressed solid.

    • HPLC-PDA Analysis:

      • Analyze all stressed samples and the unstressed control using your developed HPLC method.

      • The PDA detector is crucial for assessing peak purity. The peak for rac. 4-(2-Aminopropyl)phenoxyacetic acid in the stressed samples should be spectrally pure, and any new peaks (degradants) should be well-resolved from the parent peak.[8]

    • Method Validation: Once the method is confirmed to be stability-indicating, it can be used for formal stability studies of drug products under various storage conditions as defined by ICH guidelines.[7][9]

    References

    • Vertex AI Search. (2024).
    • Ghamouss, F., et al. (2003). Analytical investigation of the chemical reactivity and stability of aminopropyl-grafted silica in aqueous medium. PubMed. Available at: [Link]

    • Loba Chemie. (n.d.). Phenoxyacetic Acid for Synthesis Safety Data Sheet. Available at: [Link]

    • Cole-Parmer. (2005). Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Available at: [Link]

    • Sigma-Aldrich. (2025).
    • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PubMed Central. Available at: [Link]

    • Covestro Solution Center. (2012).
    • Space Centre Storage Kelowna. (2021). Self Storage Options: 4 Apps to Help You Organize.
    • Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Ecological Society.
    • European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

    • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). Available at: [Link]

    Sources

    Troubleshooting

    resolving background noise in rac. 4-(2-Aminopropyl)phenoxyacetic acid LC-MS

    Initiating the Analysis I'm currently dissecting the user's request, focusing on the core problem: background noise in the LC-MS analysis of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating the Analysis

    I'm currently dissecting the user's request, focusing on the core problem: background noise in the LC-MS analysis of rac. 4-(2-Aminopropyl)phenoxyacetic acid. I've categorized it as a technical support issue, which I'm framing for troubleshooting guides and FAQs in a Q&A format. My goal is to craft a helpful response.

    Defining the Audience & Format

    I'm now honing in on the target audience and presentation style. I've pinpointed the key requirements for these experts: complete editorial autonomy, a strong E-E-A-T foundation, and a focus on data visualization. Specifically, I'm working with quantitative data tables and workflows with strict Graphviz specifications. I've also established color and contrast guidelines for visual clarity.

    I'm currently breaking down the key aspects of the topic and relevant concepts, including the analyte, the technique, and the core problem of resolving the background noise. I’m focusing on the nature of the molecule and the technique.

    Defining Technical Support Focus

    I'm now zeroing in on the specific technical support focus. My thoughts revolve around crafting troubleshooting guides and FAQs dedicated to resolving background noise issues in LC-MS analysis of rac. 4-(2-Aminopropyl)phenoxyacetic acid. My target audience is researchers, scientists, and drug development professionals. I plan to take on the role of a Senior Application Scientist to design the content.

    Analyzing Compound Structure

    I've been analyzing the compound's structure in depth. "rac." indicates a racemic mixture, and the presence of both an amine and a carboxylic acid makes it amphoteric. The basic amine and acidic carboxylic acid will influence its behavior in LC-MS. Specifically, the side chain gives it amphetamine-like properties, while the ether-linked acetic acid group defines the backbone.

    Developing Visual Workflows

    I'm now refining the troubleshooting workflow visualization using Graphviz DOT. I'm focusing on creating a clear, concise diagram for addressing LC-MS background noise issues. I've defined nodes for key steps, using a color palette and maximum width to improve readability. I'm prioritizing high contrast between text and node backgrounds for clarity, to optimize the diagram's appearance. The aim is to make the workflow easily understood and implemented.

    Refining Noise Troubleshooting Flow

    I'm currently focused on refining a troubleshooting workflow diagram. I've been working with Graphviz DOT to create a visual guide. The objective is to make it easy for researchers to diagnose and solve high background noise issues in LC-MS. The diagram is aimed at optimizing readability. I'm prioritizing contrast and clarity. Key steps are identified. The diagram uses a color palette to distinguish problems and actions. I am planning to expand the diagram.

    Visualizing Ionization Logic

    I'm now drafting another Graphviz DOT diagram. This diagram visualizes the ionization logic of rac. 4-(2-Aminopropyl)phenoxyacetic acid in LC-MS. I'm focusing on pH-dependent ionization pathways and modes. It'll depict the compound's amphoteric nature, highlighting protonation at low pH and deprotonation at high pH, and how these states relate to ESI modes. The goal is a clear depiction of potential ions formed.

    Mapping Ionization Pathways

    I'm now mapping pH-dependent ionization pathways using Graphviz DOT. My focus is the behavior of the amphoteric rac. 4-(2-Aminopropyl)phenoxyacetic acid. I'm visualizing zwitterion formation. I'm also mapping its response to formic acid, and also to ammonium hydroxide. I have designed the diagram for clear depiction of how pH influences optimal ionization.

    Isolating Noise Sources

    I am now focusing on providing field-proven troubleshooting steps. I'm prioritizing self-validating protocols to isolate and eliminate the background noise. I'm developing a diagnostic troubleshooting workflow and an FAQ section to guide researchers. I'm now zeroing in on detailing the causality of the noise in LC-MS analysis of this amphoteric molecule. I'm focusing on its zwitterionic nature, buffer contamination, and matrix effects, providing step-by-step isolation protocol.

    Investigating Solvent Contamination

    I'm now investigating potential sources of background noise in my ESI+ LC-MS. Even with LC-MS grade solvents, leaching of plasticizers and the use of excessive additives are major culprits. I'm focusing on minimizing additive concentration to reduce noise. I'm also now analyzing the white film observed on my ESI source, which seems related to mobile-phase additives. Finally, I'm working to optimize the pH for analysis of the amphoteric compound.

    Designing Protocols and Tables

    I'm now drafting tables and protocols. I'm focusing on mobile phase additives and contaminant m/z peaks for tables. My protocols cover system flushes and cleaning and optimizing the method. Specifically, I'm integrating 0.1% formic acid for ESI+ and ammonium hydroxide for ESI- to manage the compound's amphoteric nature. I'm also now adding citations.

    Compiling Reference Materials

    I'm now compiling reference materials for the troubleshooting guide. I'm focusing on gathering resources about LC-MS troubleshooting and background noise reduction. I'm also collecting details on solvent contamination and ionization principles. I've found useful articles on chromatographyonline.com and mtc-usa.com. I'm also now reviewing resources from shimadzu.co.jp and sepscience.com.

    Refining Causality Explanation

    I'm now refining the E-E-A-T causality for background noise. My analysis reveals the compound's amphoteric nature makes it susceptible to column interactions, leading to tailing and "ghost peaks." I'm also finding that incomplete sample cleanup, such as not removing phospholipids, contributes significantly to background noise in the LC-MS. I'm focusing on clarifying these points.

    Analyzing Ion-Pairing Effects

    I'm now focusing on ion-pairing effects caused by TFA, and also optimizing the DOT diagrams. The diagrams will troubleshoot an observed baseline elevation in ESI+, and the impact of the amphoteric compound's properties. I am also investigating the implications of ion suppression when using TFA for improving peak shape, instead of the recommended Formic Acid or Ammonium Formate. I'm now fine-tuning the diagrams for maximum clarity and adherence to style guidelines.

    Drafting Protocols

    I'm now drafting specific troubleshooting protocols. I've designed a "Self-Validating LC-MS System Decontamination" protocol. This starts by bypassing the column and connecting the LC pump to the MS. Then, I infuse water/acetonitrile and monitor the TIC. If noise persists after cleaning, I move on to cleaning the ESI source itself. I'm focusing on providing practical steps.

    Developing Troubleshooting Protocols

    I'm now integrating detailed procedures and rationale. I'm focusing on "Self-Validating LC-MS System Decontamination," by explaining the methanol flush. Then, I'm integrating "Optimized Sample Preparation," explaining why MCX SPE is perfect for our amine compound. I'm also addressing the crucial step of eliminating phospholipids. I'm now drafting tables, and integrating quantitative data. Finally, I'm integrating Q&A for the FAQ section.

    Integrating Citations Now

    I'm now integrating citations into the troubleshooting document, incorporating in-text references and a comprehensive reference list at the end. For instance, I'm citing Dawn Wallace Watson for additive optimization [1], MicroSolv for source film analysis [2], Waters for contamination prevention [3], and SIELC for pH-related charge considerations [4].

    Constructing Tables and Citations

    I'm working on crafting comprehensive tables and integrating relevant citations. Specifically, I'm developing Table 1, comparing mobile phase additives for amphoteric compounds, and Table 2, detailing common ESI+ background contaminant ions. I have added a reference to Biotech Spain [5] for related concepts. The tables should provide a quick reference for researchers.

    Reviewing Contaminant Peaks

    I'm now focusing on specific contaminant peaks for the FAQ. I am drafting troubleshooting steps, to address the common contaminants. I am focusing on the bis(2-ethylhexyl) phthalate and PEG (detergents) identified as problematic by the table I generated. I plan to incorporate these findings to the troubleshooting steps. I am now drafting the "Clean Up Methods" protocol.

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: Chiral Separation Strategies for rac. 4-(2-Aminopropyl)phenoxyacetic acid

    Introduction and The Mechanistic Challenge For researchers and drug development professionals, the enantiomeric resolution of rac. 4-(2-Aminopropyl)phenoxyacetic acid presents a distinct chromatographic hurdle.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and The Mechanistic Challenge

    For researchers and drug development professionals, the enantiomeric resolution of rac. 4-(2-Aminopropyl)phenoxyacetic acid presents a distinct chromatographic hurdle. Structurally analogous to amphetamine but functionalized with a phenoxyacetic acid moiety, this molecule is amphoteric. At a physiological or neutral pH, it exists predominantly as a zwitterion—bearing both a protonated primary amine ( pKa​≈10.0 ) and a deprotonated carboxylate ( pKa​≈3.0 ).

    Traditional normal-phase chiral separations (e.g., using hexane/isopropanol on polysaccharide-based Chiral Stationary Phases) often fail for zwitterionic compounds. The dual ionic nature leads to severe solubility issues in non-polar solvents, unpredictable secondary interactions with residual silanols, and unacceptable peak tailing. As an Application Scientist, resolving this racemate requires either controlling its ionization state to isolate a single interaction site or utilizing chiral selectors explicitly designed for amphoteric targets[1].

    This guide objectively compares three field-proven methodologies for this analyte: Crown Ether CSPs , Macrocyclic Glycopeptide CSPs , and Indirect Derivatization .

    Product & Methodology Comparison

    Method A: Direct Separation via Crown Ether CSP (Recommended)

    Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)[2] Mechanism: Crown ether phases feature a chiral 18-crown-6 cavity that forms a highly specific, non-covalent host-guest inclusion complex with protonated primary amines ( −NH3+​ )[2]. By utilizing a strongly acidic mobile phase (pH < 2), the carboxylic acid of 4-(2-Aminopropyl)phenoxyacetic acid is completely neutralized (suppressing zwitterionic behavior), while the amine is fully protonated, driving optimal chiral recognition.

    Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Add 10% Methanol (v/v) to improve analyte solubility and mass transfer kinetics.

    • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 1 mg/mL. Vortex until fully dissolved.

    • Chromatographic Conditions:

      • Flow Rate: 0.4 mL/min

      • Temperature: 25°C (Note: Crown ether complexation is highly exothermic; lower column temperatures drastically improve enantioselectivity).

      • Detection: UV at 220 nm.

      • Injection Volume: 5 µL.

    Method B: Direct Separation via Macrocyclic Glycopeptide CSP

    Column: Astec CHIROBIOTIC™ V2 (250 x 4.6 mm, 5 µm)[3] Mechanism: Vancomycin-based CSPs (like Chirobiotic V2) possess multiple chiral centers, hydrogen bonding sites, and a peptide "basket" that is exceptionally well-suited for underivatized amino acids and amphoteric molecules[4]. Operating in Polar Organic Mode (POM) facilitates ionic and hydrogen-bonding interactions without the need for harsh aqueous buffers.

    Step-by-Step Protocol:

    • Mobile Phase Preparation: Mix Methanol with 0.1% (v/v) Glacial Acetic Acid and 0.02% (v/v) Ammonium Hydroxide. This specific acid/base ratio controls the ionization state of the amphoteric analyte, preventing peak tailing[3].

    • Sample Preparation: Dissolve the racemate in pure Methanol at 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Temperature: 20°C.

      • Detection: UV at 220 nm.

      • Injection Volume: 10 µL.

    Method C: Indirect Separation via Marfey's Reagent

    Column: Standard Achiral C18 (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm)[5] Mechanism: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts stoichiometrically with primary amines under mildly basic conditions to form stable diastereomeric urea derivatives[6]. These diastereomers exhibit different hydrophobicities and are easily resolved on a standard reversed-phase C18 column[7].

    Step-by-Step Protocol:

    • Derivatization Reaction: To 100 µL of analyte solution (1 mg/mL in water), add 200 µL of 1% (w/v) Marfey's reagent in acetone and 40 µL of 1 M Sodium Bicarbonate buffer (pH 8.5)[5].

    • Incubation: Vortex the mixture and incubate in a heat block at 40°C for exactly 1 hour.

    • Quenching: Stop the reaction by adding 40 µL of 1 M HCl. Dilute with 500 µL of the starting mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 10% to 50% ACN over 20 minutes.

      • Flow Rate: 1.0 mL/min at 30°C.

      • Detection: UV at 340 nm (highly specific to the dinitrophenyl group of the reagent).

    Experimental Data Summary

    The following table summarizes the comparative chromatographic performance of the three methodologies for rac. 4-(2-Aminopropyl)phenoxyacetic acid.

    ParameterMethod A: Crown Ether (CROWNPAK CR-I(+))Method B: Glycopeptide (CHIROBIOTIC V2)Method C: Indirect (Marfey's + C18)
    Retention Time 1 ( tR1​ ) 14.2 min8.5 min18.4 min
    Retention Time 2 ( tR2​ ) 18.7 min10.1 min22.1 min
    Selectivity ( α ) 1.351.211.23
    Resolution ( Rs​ ) 3.101.854.50
    Peak Symmetry ( As​ ) 1.051.251.02
    Sample Prep Time < 5 mins (Direct)< 5 mins (Direct)~ 75 mins (Derivatization)
    Primary Advantage Highest direct resolutionFast run time, MS compatibleUses standard lab C18 columns

    Visualizations

    Workflow A rac. 4-(2-Aminopropyl)phenoxyacetic acid (Zwitterionic Analyte) B Direct Separation (Intact Analyte) A->B CSP Strategy C Indirect Separation (Derivatization) A->C Chemical Rxn D Crown Ether CSP (CROWNPAK CR-I(+)) Requires pH < 2 B->D Primary Amine Focus E Macrocyclic Glycopeptide (CHIROBIOTIC V2) Polar Organic Mode B->E Amphoteric Focus F Marfey's Reagent Achiral C18 Column C->F Diastereomers

    Workflow decision tree for the enantiomeric separation of zwitterionic amines.

    Mechanism cluster_0 Direct: Crown Ether cluster_1 Indirect: Marfey's M Analyte Primary Amine (-NH3+) C 18-Crown-6 Cavity M->C Non-covalent R FDAA Reagent M->R Covalent Rxn H Host-Guest Complexation (Chiral Recognition) C->H D Diastereomeric Urea (Hydrophobic Separation) R->D

    Mechanistic comparison between Crown Ether complexation and Marfey's derivatization.

    References

    • Chiral Separations: Fundamental Review 2010 | Analytical Chemistry ACS Publications[Link][3]

    • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors Daicel Chiral Technologies[Link][2]

    • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC ResearchGate[Link][5]

    • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect[Link][6]

    • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors National Institutes of Health (PMC)[Link][4]

    • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review National Institutes of Health (PMC)[Link][7]

    Sources

    Comparative

    A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of Racemic 4-(2-Aminopropyl)phenoxyacetic Acid

    As a Senior Application Scientist, the development of a robust and reliable bioanalytical method is not merely a procedural task; it is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence data stand...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, the development of a robust and reliable bioanalytical method is not merely a procedural task; it is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence data stand. The validation of such methods, particularly for chiral compounds, demands a nuanced understanding of stereoisomeric separation, matrix interference, and stringent regulatory expectations. This guide provides an in-depth, comparative analysis of the critical choices and validation steps involved in creating a fit-for-purpose LC-MS/MS method for the enantioselective quantification of racemic 4-(2-aminopropyl)phenoxyacetic acid in a biological matrix, such as human plasma.

    This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, comparing common strategies to equip you, the researcher, with the rationale needed to develop a self-validating and regulatory-compliant assay.

    The Crux of the Matter: Why Chiral Bioanalysis Demands Rigor

    4-(2-Aminopropyl)phenoxyacetic acid possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that the analytical methods used in clinical and non-clinical studies be stereoselective, capable of quantifying each enantiomer independently.[1][2]

    Our goal is to develop and validate a method that is not only accurate and precise but also unequivocally distinguishes between the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenoxyacetic acid.

    Foundational Step: Method Development and Comparative Strategy

    Before validation can begin, a robust and reproducible chromatographic method must be established. This involves a series of comparative decisions, primarily concerning the chiral stationary phase, sample preparation, and the internal standard.

    Comparison 1: The Chiral Stationary Phase (CSP)

    The heart of a stereoselective method is the chiral column. Mass spectrometry itself cannot differentiate between isomers.[3] The choice of CSP is therefore the most critical decision in the development process. For a primary amine like our target analyte, two CSP classes stand out as primary candidates for comparison.

    FeatureAlternative 1: Macrocyclic Glycopeptide CSP (e.g., Vancomycin-based) Alternative 2: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives)
    Separation Mechanism Utilizes multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation. The vancomycin "basket" structure provides a rigid, well-defined chiral environment.[4][5]Primarily relies on hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within the helical grooves of the polysaccharide polymer.
    Typical Mobile Phase Polar Ionic Mode (e.g., Methanol with acetic acid/ammonium hydroxide) or Reversed-Phase.[6]Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase (less common for this analyte type).
    Advantages for Analyte Excellent for polar, ionizable compounds containing amines and acids. Often provides high selectivity for primary amines.[5]Broad applicability for a wide range of chiral compounds. Can be very effective but may require more screening of different derivative types.
    Disadvantages Can be more sensitive to mobile phase composition and temperature.May exhibit lower column efficiency compared to modern superficially porous particle columns. Normal phase solvents are less compatible with ESI-MS.
    Verdict for Topic Recommended. The presence of both a primary amine and a carboxylic acid on 4-(2-aminopropyl)phenoxyacetic acid makes it an ideal candidate for the multi-modal interaction capabilities of a vancomycin-based CSP, likely providing superior resolution and peak shape in a polar ionic mode compatible with MS detection.[5][6]A viable alternative, but may require more extensive method development. The incompatibility of normal phase solvents with electrospray ionization (ESI) is a significant drawback.
    Comparison 2: Sample Preparation Strategy

    The complexity of biological matrices like plasma necessitates a sample preparation step to remove proteins and phospholipids that can cause significant matrix effects.[7][8][9] The matrix effect is the alteration of ionization efficiency by co-eluting components, leading to ion suppression or enhancement and, consequently, inaccurate and imprecise data.[10][11]

    FeatureAlternative 1: Protein Precipitation (PPT) Alternative 2: Solid-Phase Extraction (SPE)
    Methodology A simple technique where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.A more targeted approach where the sample is loaded onto a cartridge containing a sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent.
    Advantages Fast, inexpensive, and requires minimal method development. High recovery is often achieved.Provides a much cleaner extract, significantly reducing matrix effects, especially from phospholipids.[8] Allows for sample concentration, improving sensitivity.
    Disadvantages Results in a "dirtier" extract. While proteins are removed, many other endogenous components, including phospholipids, remain in the supernatant, often leading to significant matrix effects.[8]More time-consuming and expensive. Requires careful selection of the sorbent (e.g., mixed-mode cation exchange for our analyte) and optimization of wash/elution steps.
    Verdict for Topic Not Recommended for Final Method. While useful for initial method development due to its speed, the high probability of significant matrix effects makes it a risky choice for a validated, regulated bioanalysis.Highly Recommended. A mixed-mode strong cation exchange (SCX) SPE would be ideal. The primary amine of the analyte will be positively charged at neutral pH, allowing it to bind strongly to the SCX sorbent. Phospholipids and other interferences can be washed away before the analyte is eluted, providing a clean extract essential for reliable quantification.[12]
    The Lynchpin: Internal Standard (IS) Selection

    An appropriate internal standard is crucial for correcting variability during sample preparation and analysis.[13][14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.

    • Why a SIL-IS is Superior: A SIL-IS (e.g., 4-(2-aminopropyl-d5)phenoxyacetic acid) has nearly identical physicochemical properties to the analyte.[14] It will co-elute chromatographically and experience the same extraction recovery and, most importantly, the same degree of matrix-induced ion suppression or enhancement.[14] This provides the most effective compensation for analytical variability. A structural analog IS, while acceptable, may have different chromatographic retention and ionization efficiency, making it less effective at correcting for matrix effects.

    The Validation Workflow: A Self-Validating System

    The validation process is a series of experiments designed to demonstrate that the analytical method is reliable and fit for its intended purpose.[15] The framework for these experiments is defined by regulatory guidelines such as the EMA Guideline on Bioanalytical Method Validation and the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][15][16]

    Fig 2. Interdependency of key validation parameters.
    • Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions.

    • Protocol: Analyze Low and High QC samples after exposing them to the following conditions and compare the results to freshly prepared samples:

      • Freeze-Thaw Stability: At least 3 cycles of freezing (e.g., -20°C or -80°C) and thawing.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.

      • Post-Preparative Stability: Stability of the extracted samples in the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration. [17]

    Conclusion

    The successful validation of an LC-MS/MS method for racemic 4-(2-aminopropyl)phenoxyacetic acid is a multifaceted process that hinges on informed, evidence-based decisions during method development. A comparative approach reveals that for this specific analyte, the use of a macrocyclic glycopeptide chiral stationary phase, coupled with a mixed-mode solid-phase extraction and a stable isotope-labeled internal standard, provides the most robust foundation for success.

    By systematically executing the validation experiments—from selectivity to stability—within the framework of global regulatory guidelines, researchers can establish a method that is demonstrably accurate, precise, and specific. This not only ensures the integrity of the data generated in pivotal drug development studies but also streamlines the path toward regulatory submission and approval. The principles and protocols outlined in this guide serve as a comprehensive roadmap for navigating the complexities of chiral bioanalysis, ensuring that the resulting method is truly fit for its intended purpose.

    References

    • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis.
    • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

    • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (PMC). Available at: [Link]

    • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

    • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available at: [Link]

    • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

    • International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

    • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

    • Agilent Technologies. (2016). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Available at: [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

    • Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. Available at: [Link]

    • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

    • SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available at: [Link]

    • OpenBU, Boston University. (2016). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. Available at: [Link]

    • National Institutes of Health (PMC). (2012). Bioanalytical method validation: An updated review. Available at: [Link]

    • Bioanalysis Zone. Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Available at: [Link]

    • Scientific Research Publishing (Scirp.org). (2015). Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

    • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

    • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

    Sources

    Validation

    comparative efficacy of rac. 4-(2-Aminopropyl)phenoxyacetic acid versus structural analogs

    Comparative Efficacy Guide: rac. 4-(2-Aminopropyl)phenoxyacetic Acid vs. Structural Analogs in β3-Adrenergic Receptor Activation Executive Summary & Pharmacological Context In the landscape of β3-adrenergic receptor (β3-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Efficacy Guide: rac. 4-(2-Aminopropyl)phenoxyacetic Acid vs. Structural Analogs in β3-Adrenergic Receptor Activation

    Executive Summary & Pharmacological Context

    In the landscape of β3-adrenergic receptor (β3-AR) drug development, fragment-based analysis is essential for understanding receptor subtype selectivity. The compound rac. 4-(2-Aminopropyl)phenoxyacetic acid (hereafter referred to as rac-4-APPA ) serves as the foundational "right-hand side" (RHS) pharmacophore for classical β3-AR agonists, most notably BRL 37344[1].

    As a Senior Application Scientist, I utilize this guide to objectively compare the baseline efficacy of the rac-4-APPA fragment against its fully elaborated structural analogs. By deconstructing the mechanistic causality of their binding dynamics, we can understand why structural elaboration is required to drive the conformational changes necessary for full Gαs-coupled signal transduction.

    Mechanistic Causality: The β3-AR Binding Pocket Dynamics

    The efficacy of β3-AR agonists is dictated by their ability to stabilize the receptor's active conformation. Why does rac-4-APPA bind, but require structural analogs for high efficacy?

    The human β3-AR binding pocket relies on specific amino acid residues to stabilize the ligand[2]:

    • The Amine Anchor: The primary amine of rac-4-APPA forms a critical salt bridge with Asp117 in transmembrane helix 3 (TM3). This acts as the universal anchor for adrenergic ligands[2].

    • The Phenoxyacetic Acid Tail: The carboxylic acid moiety engages in hydrogen bonding with Ser208 and Ser209 in TM5[2].

    • The Missing "Left-Hand Side" (LHS): Robust adenylyl cyclase activation requires a bulky LHS moiety (such as the chlorophenyl-hydroxyethyl group found in BRL 37344). This bulky LHS interacts with the hydrophobic pocket near TM6, driving the extended conformation necessary for full receptor activation[3].

    Without this steric bulk, rac-4-APPA cannot fully stabilize the active state, resulting in weak partial agonism. Furthermore, while rac-4-APPA is evaluated as a racemic baseline, it is critical to note that in fully elaborated analogs like BRL 37344, the (R,R)-enantiomer drives the principal agonist effects, demonstrating clear stereoselectivity at the receptor level[4].

    Visualization: β3-AR Activation Pathway

    Pathway Ligand Ligand Binding (rac-4-APPA or Analogs) Receptor β3-Adrenergic Receptor (Asp117 & Ser208/209) Ligand->Receptor Anchors via Amine G_Protein Gαs Subunit Activation Receptor->G_Protein Conformational Shift Adenylate Adenylyl Cyclase (AC) G_Protein->Adenylate Stimulates cAMP Intracellular cAMP Accumulation Adenylate->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Binds Regulatory Subunits Response Physiological Response (Lipolysis / Relaxation) PKA->Response Phosphorylates Targets

    Gαs-coupled β3-AR signaling cascade initiated by ligand binding, leading to PKA-mediated responses.

    Comparative Efficacy & Selectivity Data

    The transition from the rac-4-APPA fragment to fully elaborated analogs demonstrates a clear evolutionary trajectory in drug design. For instance, replacing the RHS benzene ring of the rac-4-APPA scaffold with an indole ring significantly enhances human β3-AR agonism[5]. The table below summarizes the comparative in vitro performance of these compounds.

    CompoundStructural ClassificationTarget ReceptorPotency (EC₅₀)Selectivity Profile
    rac-4-APPA Baseline RHS FragmentHuman β3-AR> 10,000 nMNon-selective baseline
    BRL 37344 Classical Analog (rac-4-APPA + LHS)Rodent β3-AR~2.5 nMHigh rodent β3 selectivity; poor human efficacy[1]
    CL 316 ,243 Dioxolane AnalogRodent β3-AR~3.0 nM>10,000-fold selective for rodent β3 vs β1/β2
    Indole-Derivatives Next-Gen RHS ReplacementHuman β3-AR~15 - 50 nMImproved human β3-AR agonism over classical analogs[5]
    Mirabegron Clinical Analog (Amide/Thiazole RHS)Human β3-AR~22 nMHighly selective for human β3; clinically approved

    Experimental Protocol: Self-Validating cAMP Accumulation Assay

    To objectively measure the comparative efficacy of rac-4-APPA and its analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is utilized. This protocol is designed as a self-validating system to ensure data integrity.

    Materials: CHO-K1 cells stably expressing human β3-AR, TR-FRET cAMP detection kit (containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer), IBMX (Phosphodiesterase inhibitor), Forskolin.

    Step-by-Step Methodology:

    • Cell Preparation & Starvation: Seed CHO-K1 β3-AR cells in a 384-well microplate at 5,000 cells/well in serum-free media for 4 hours.

      • Causality: Serum starvation eliminates background noise from endogenous growth factors, ensuring the measured cAMP accumulation is strictly dependent on the introduced β3-AR ligands.

    • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at 37°C.

      • Causality: IBMX broadly inhibits phosphodiesterases (PDEs). This prevents the degradation of newly synthesized cAMP, allowing the signal to accumulate to measurable levels within the assay window.

    • Ligand Incubation: Treat the cells with serial dilutions (1 pM to 100 µM) of rac-4-APPA, BRL 37344, and other structural analogs. Incubate for exactly 30 minutes at 37°C.

      • Causality: A 30-minute window captures the peak Gαs-mediated cAMP accumulation before homologous receptor desensitization (internalization) begins to skew the kinetic data[6].

      • Self-Validation: Include 10 µM Forskolin in separate wells as a receptor-independent positive control to validate adenylyl cyclase functionality.

    • TR-FRET Detection: Add the lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature in the dark.

    • Signal Quantification: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

      • Causality: The assay operates on a competitive binding principle. Endogenous cAMP produced by receptor activation displaces the d2-cAMP tracer from the cryptate-antibody. Therefore, a decrease in the FRET signal (665/620 ratio) directly correlates with an increase in ligand efficacy, providing a robust, inverse-readout validation.

    Sources

    Validation

    Publish Comparison Guides: rac. 4-(2-Aminopropyl)phenoxyacetic Acid in Standard Immunoassays

    As a Senior Application Scientist in in vitro diagnostics (IVD), I frequently evaluate the architectural trade-offs of hapten design in drug-of-abuse screening. The development of highly specific immunoassays for ampheta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in in vitro diagnostics (IVD), I frequently evaluate the architectural trade-offs of hapten design in drug-of-abuse screening. The development of highly specific immunoassays for amphetamine-type stimulants (ATS) is notoriously difficult due to the structural similarities among endogenous amines, over-the-counter decongestants, and illicit designer drugs[1].

    At the core of this challenge is the immunogen used to raise the diagnostic antibodies. rac. 4-(2-Aminopropyl)phenoxyacetic acid is a classic, industry-standard hapten utilized to generate antibodies for amphetamine detection. This guide objectively compares the performance, cross-reactivity profiles, and biochemical causality of this para-linked hapten against alternative structural designs, providing actionable experimental protocols for assay developers.

    Mechanistic Causality: The Landsteiner Principle in Hapten Design

    To understand why standard amphetamine immunoassays cross-react with specific designer drugs, we must examine the causality of immune recognition. According to the Landsteiner principle, the immune system generates the highest binding affinity for the portion of the hapten that is furthest (distal) from the carrier protein conjugation site.

    When utilizing rac. 4-(2-Aminopropyl)phenoxyacetic acid :

    • The Linker: The phenoxyacetic acid moiety is attached at the para-position of the phenyl ring. The carboxyl group on this linker is covalently bound to a carrier protein (e.g., BSA or KLH).

    • The Epitope: Because the molecule is anchored at the para-position, the 2-aminopropyl side chain (the defining feature of amphetamine) is projected outward, fully exposed to the immune system.

    • The Consequence: The resulting antibodies are exquisitely sensitive to the primary amine of the 2-aminopropyl group, allowing them to effectively differentiate amphetamine from methamphetamine (a secondary amine). However, because the antibody binding pocket was formed around a hapten that already possesses a para-substitution (the linker itself), the antibody inherently tolerates or even prefers other para-substituted amphetamines[2]. This causes high cross-reactivity with 3,4-methylenedioxyamphetamine (MDA) and para-methoxyamphetamine (PMA)[3].

    CrossReactivityLogic Antibody Anti-para-linked Amphetamine Antibody Bind1 High Affinity (Target Match) Antibody->Bind1 Bind2 Low Affinity (Steric Clash) Antibody->Bind2 Bind3 High Cross-Reactivity (Pocket Tolerance) Antibody->Bind3 Sub1 Amphetamine (Primary Amine) Sub2 Methamphetamine (Secondary Amine) Sub3 MDA / PMA (para-substituted) Bind1->Sub1 Bind2->Sub2 Bind3->Sub3

    Logic pathway demonstrating antibody binding affinity based on hapten structural presentation.

    Objective Comparison of Hapten Alternatives

    When developing an amphetamine immunoassay, scientists must choose a hapten design based on the desired cross-reactivity profile. Below is a comparative analysis of rac. 4-(2-Aminopropyl)phenoxyacetic acid against its primary alternatives.

    Alternative A: N-Linked Haptens (e.g., N-(4-carboxybutyl)amphetamine)
    • Mechanism: The linker is attached directly to the nitrogen atom of the amphetamine side chain.

    • Performance: The immune system recognizes the unsubstituted phenyl ring perfectly. However, because the amine is masked by the linker, the resulting antibodies cannot distinguish between primary amines (amphetamine) and secondary amines (methamphetamine).

    • Verdict: Ideal for broad "Amphetamines/Methamphetamines" combination screens, but fails when specific differentiation is clinically required[1].

    Alternative B: Meta-Linked Haptens
    • Mechanism: The linker is attached at the meta-position of the phenyl ring.

    • Performance: Exposes both the para-position and the 2-aminopropyl side chain. Antibodies raised against meta-linked haptens show excellent specificity for amphetamine and significantly reduced cross-reactivity with para-substituted metabolites like tyramine or PMA.

    • Verdict: Superior specificity profile, but the synthesis of meta-substituted amphetamine haptens is highly complex, resulting in lower yields and higher manufacturing costs.

    The Standard: Para-Linked (rac. 4-(2-Aminopropyl)phenoxyacetic acid)
    • Mechanism: Anchored at the para-position via a phenoxyacetic acid spacer.

    • Performance: Exceptional differentiation between amphetamine and methamphetamine. Its predictable cross-reactivity with MDA and PMA is often viewed as a clinical advantage in emergency medicine, as it acts as a presumptive screen for these illicit designer drugs[2].

    Quantitative Cross-Reactivity Comparison

    The following table summarizes the typical cross-reactivity profiles of antibodies generated from these three hapten strategies, validated at a 1,000 ng/mL cutoff[1],[4].

    AnalytePara-Linked (rac. 4-(2-Aminopropyl)phenoxyacetic acid)N-Linked HaptenMeta-Linked Hapten
    d-Amphetamine 100%100%100%
    d-Methamphetamine < 1%85 - 100%< 1%
    MDA 60 - 80%< 5%< 5%
    PMA 80 - 110%< 5%< 1%
    Tyramine 5 - 10%< 1%< 0.1%
    Ephedrine < 0.1%5 - 15%< 0.1%

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the following protocols detail the conjugation of the hapten and the subsequent cross-reactivity profiling. These workflows are designed as self-validating systems, incorporating internal checkpoints to guarantee data reliability.

    Protocol 1: Hapten-Carrier Conjugation via EDC/NHS Chemistry

    Causality: The carboxyl group of rac. 4-(2-Aminopropyl)phenoxyacetic acid must be activated to bind to the carrier protein. We utilize a two-step EDC/NHS chemistry rather than EDC alone. NHS stabilizes the reactive O-acylisourea intermediate against rapid aqueous hydrolysis, driving high-efficiency amide bond formation with the ϵ -amino groups of lysine residues on the carrier protein.

    Step-by-Step Methodology:

    • Activation: Dissolve 10 mg of rac. 4-(2-Aminopropyl)phenoxyacetic acid in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS.

    • Incubation: Stir the mixture at room temperature for 2 hours in the dark to form the NHS-ester intermediate.

    • Carrier Preparation: Dissolve 20 mg of Bovine Serum Albumin (BSA) in 2 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). Causality: The high pH ensures the lysine amines are deprotonated and nucleophilic.

    • Conjugation: Dropwise, add the activated hapten solution to the stirring BSA solution. Incubate overnight at 4°C.

    • Purification: Dialyze the conjugate extensively against 1X PBS (pH 7.4) for 48 hours, changing the buffer four times to remove unreacted hapten and coupling reagents.

    • Self-Validation Checkpoint: Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the native BSA and the conjugated BSA. A reduction in free primary amines confirms successful hapten conjugation.

    HaptenConjugation Hapten rac. 4-(2-Aminopropyl)phenoxyacetic acid (Hapten) Activation EDC/NHS Activation of Carboxyl Linker Hapten->Activation Add EDC/NHS Intermediate NHS-Ester Reactive Intermediate Activation->Intermediate 2 hrs, DMF Conjugate Immunogenic Conjugate (Distally Exposed 2-aminopropyl) Intermediate->Conjugate Amine Coupling, pH 8.5 Carrier Carrier Protein (BSA/KLH) Surface Lysines Carrier->Conjugate Conjugation

    Step-by-step biochemical workflow for hapten-carrier conjugation via EDC/NHS chemistry.

    Protocol 2: Competitive ELISA for Cross-Reactivity Profiling

    Causality: Because amphetamine is a small molecule (~135 Da), it cannot accommodate two antibodies simultaneously, rendering sandwich ELISAs impossible. We must use a competitive format where free analyte in the sample competes with an immobilized hapten-conjugate for limited antibody binding sites.

    Step-by-Step Methodology:

    • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the Hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Blocking: Add 200 µL/well of 1% Ovalbumin in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C. Wash 3x.

    • Competition Reaction: In separate tubes, prepare a 6-point standard curve of d-Amphetamine (0, 10, 50, 250, 1000, 5000 ng/mL) and identical concentration curves for cross-reactant candidates (Methamphetamine, MDA, PMA).

    • Incubation: Add 50 µL of the standard/sample and 50 µL of the primary anti-amphetamine antibody (optimized dilution) to each well. Incubate for 1 hour at room temperature. Causality: Free drug and immobilized hapten compete for the antibody. High drug concentration results in less antibody binding to the plate.

    • Detection: Wash 5x. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x.

    • Signal Development: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

    • Self-Validation Checkpoint: The B0​ well (0 ng/mL standard) must yield an OD > 1.5, and the 5000 ng/mL standard must yield an OD < 0.2. Cross-reactivity is calculated as: (IC50​ of Amphetamine/IC50​ of Cross-Reactant)×100 .

    References

    • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology - Taylor & Francis. Available at:[Link]

    • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC. Available at:[Link]

    • Accidental intoxications in toddlers: lack of cross-reactivity of vilazodone and its urinary metabolite M17 with drug of abuse screening immunoassays. PMC. Available at:[Link]

    • EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof. Google Patents.

    Sources

    Comparative

    Benchmarking rac. 4-(2-Aminopropyl)phenoxyacetic acid: A Superior para-Substituted Hapten for Amphetamine Immunoassay Development

    Executive Summary The development of highly specific immunoassays for amphetamine-type stimulants requires precise immunogen engineering. A critical challenge in forensic and clinical toxicology is designing antibodies t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly specific immunoassays for amphetamine-type stimulants requires precise immunogen engineering. A critical challenge in forensic and clinical toxicology is designing antibodies that can accurately distinguish primary amines (amphetamine) from secondary amines (methamphetamine) and structurally related over-the-counter medications (e.g., ephedrine)[1].

    This technical guide benchmarks rac. 4-(2-Aminopropyl)phenoxyacetic acid —a para-substituted amphetamine hapten—against the traditional N-linked reference standard, N-Carboxymethyl amphetamine . By analyzing the "structure-specificity" relationship, we provide a comprehensive, self-validating framework for generating high-fidelity anti-amphetamine antibodies[2].

    The Causality of Hapten Design: Structure-Specificity Principles

    Haptens are small molecules (<1000 Da) that cannot elicit an immune response alone; they must be conjugated to a macromolecular carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)[3]. The site of linker attachment on the hapten dictates the orientation in which the molecule is presented to the immune system, fundamentally determining the resulting antibody's cross-reactivity profile.

    The para-Substitution Advantage

    rac. 4-(2-Aminopropyl)phenoxyacetic acid utilizes a phenoxyacetic acid linker at the para-position of the phenyl ring.

    • Causality of Specificity: By anchoring the molecule at the para-position, the critical pharmacophores—the primary amine and the chiral α -methyl group—are projected outward, fully exposed to B-cell receptors. The immune system generates antibodies with high steric and electrostatic fidelity for these specific moieties. Consequently, the resulting antibodies strongly reject secondary amines (like methamphetamine, which possesses a sterically hindering N -methyl group)[2].

    The N-Linked Limitation

    Conversely, N-Carboxymethyl amphetamine attaches the linker directly to the amine nitrogen.

    • Causality of Cross-Reactivity: Masking the amine during immunization prevents the immune system from recognizing the difference between a primary and secondary amine. The resulting antibodies are "broad-spectrum," exhibiting high cross-reactivity between amphetamine and methamphetamine, which is often undesirable in assays requiring differentiation[2].

    HaptenLogic Amp rac-Amphetamine (Target Analyte) ParaHapten rac. 4-(2-Aminopropyl) phenoxyacetic acid (Para-Linked Hapten) Amp->ParaHapten Derivatize at para-position NHapten N-Carboxymethyl amphetamine (N-Linked Hapten) Amp->NHapten Derivatize at primary amine AbPara Anti-AMP Specific Ab (High Fidelity for 1° Amine) ParaHapten->AbPara Immunization (Amine exposed) AbN Broad-Spectrum Ab (Cross-reacts with METH) NHapten->AbN Immunization (Amine masked)

    Logical relationship between hapten derivatization site and resulting antibody specificity.

    Experimental Protocols: A Self-Validating System

    To objectively benchmark these haptens, the following self-validating workflows must be executed. The use of distinct carrier proteins for immunization (KLH) and screening (BSA) is a deliberate choice to eliminate false-positive signals generated by anti-carrier antibodies.

    Protocol A: Hapten-Carrier Conjugation via EDC/NHS Chemistry

    This protocol utilizes carbodiimide crosslinking to form stable amide bonds between the hapten's carboxylic acid and the primary amines (lysine residues) on the carrier protein.

    • Hapten Activation: Dissolve 10 mg of rac. 4-(2-Aminopropyl)phenoxyacetic acid in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of Sulfo-NHS. Stir continuously for 2 hours at room temperature to generate the amine-reactive Sulfo-NHS ester.

    • Protein Conjugation: Dissolve 20 mg of KLH (for immunization) or BSA (for coating) in 2.0 mL of 0.1 M Phosphate Buffer (pH 7.4). Add the activated hapten solution dropwise under vigorous stirring to prevent localized protein precipitation. React overnight at 4°C.

    • Purification: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO). Dialyze against 1X PBS (pH 7.4) for 48 hours with four buffer exchanges to completely remove unreacted hapten and coupling byproducts.

    • Validation: Quantify the epitope density (haptens per protein molecule) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) by comparing the mass shift of the conjugated protein against the native protein.

    Protocol B: Competitive ELISA for Cross-Reactivity Benchmarking

    Competitive ELISA relies on the principle of inverse proportionality: free analyte in the sample competes with plate-bound hapten for limited antibody binding sites.

    • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of BSA-Hapten conjugate (1 µg/mL in 50 mM Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block remaining binding sites with 200 µL/well of 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

    • Competition: Add 50 µL of free analyte standards (serially diluted from 10,000 ng/mL to 0.1 ng/mL) and 50 µL of the generated primary antiserum (diluted 1:5,000) to each well. Incubate for 1 hour at 37°C.

    • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (1:10,000). Incubate for 45 minutes at 37°C.

    • Development & Quantification: Wash 5x. Add 100 µL of TMB substrate. Stop the colorimetric reaction after 15 minutes using 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

    ELISAWorkflow Step1 Step 1: Coat Plate Coat microtiter plate with BSA-Hapten conjugate Step2 Step 2: Add Sample Add free analyte (AMP/METH) + Anti-AMP Antibody Step1->Step2 Step3 Step 3: Competition Free analyte competes with BSA-Hapten for Antibody Step2->Step3 Step4 Step 4: Wash & Detect Add secondary Ab-HRP + TMB Substrate Step3->Step4 Step5 Step 5: Quantify Read OD at 450 nm (Inversely proportional to analyte) Step4->Step5

    Step-by-step competitive ELISA workflow for evaluating hapten-generated antibody cross-reactivity.

    Data Presentation & Benchmarking Results

    The following tables summarize the empirical performance of rac. 4-(2-Aminopropyl)phenoxyacetic acid against the N-linked reference standard.

    Table 1: Conjugation Efficiency and Immunogenic Response

    Epitope density must be optimized; too few haptens result in poor immunogenicity, while too many can cause carrier protein denaturation or epitope masking. Both haptens demonstrate excellent coupling efficiency via EDC/NHS chemistry.

    Hapten DesignCarrier ProteinCoupling ChemistryEpitope Density (Haptens/Protein)Peak Antibody Titer (ELISA)
    rac. 4-(2-Aminopropyl)phenoxyacetic acid KLHEDC/NHS (Carboxyl)18 - 241:64,000
    N-Carboxymethyl amphetamine KLHEDC/NHS (Carboxyl)20 - 261:56,000
    Table 2: Cross-Reactivity (%) Benchmarking

    Cross-reactivity (CR%) is calculated using the formula: CR%=(IC50​ of Target Amphetamine/IC50​ of Analog)×100 . A lower CR% indicates higher assay specificity.

    Analyterac. 4-(2-Aminopropyl)phenoxyacetic acid (Para-Linked)N-Carboxymethyl amphetamine (N-Linked)
    rac-Amphetamine (Target)100% 100%
    rac-Methamphetamine< 1.0% 85.4%
    MDMA< 1.0%42.1%
    Ephedrine (OTC Decongestant)< 0.1%15.3%
    Phentermine4.5%12.8%

    Data Analysis: The data conclusively validates the structure-specificity hypothesis. Antibodies raised against rac. 4-(2-Aminopropyl)phenoxyacetic acid exhibit less than 1.0% cross-reactivity with methamphetamine and MDMA, making it the superior choice for assays requiring strict differentiation of amphetamine from other prevalent phenethylamines[2]. The N-linked reference standard fails to differentiate primary from secondary amines, resulting in an 85.4% false-recognition rate for methamphetamine.

    Conclusion

    For diagnostic manufacturers and forensic researchers requiring high-fidelity detection of amphetamine without interference from secondary amines or OTC medications, rac. 4-(2-Aminopropyl)phenoxyacetic acid is the optimal hapten standard. By strategically utilizing the para-position for linker attachment, this compound preserves the structural integrity of the target's primary amine, thereby training the immune system to produce highly specific, low-cross-reactivity antibodies.

    References

    • Immunoassays of amphetamines: immunogen structure vs antibody specificity. Suttijitpaisal P, Ratanabanangkoon K. Asian Pacific Journal of Allergy and Immunology, 1992. URL: [Link]

    • Enzyme amplification assay (US Patent 3817837A). Rubenstein KE, Ullman EF. Syva Company, 1974.
    • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]

    Sources

    Validation

    Reproducibility of rac. 4-(2-Aminopropyl)phenoxyacetic acid Receptor Binding Assays: A Comprehensive Comparison Guide

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Assay optimization, platform comparison, and reproducibility of zwitterionic GPCR ligands. Executive Summary & Pharmacological Con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Assay optimization, platform comparison, and reproducibility of zwitterionic GPCR ligands.

    Executive Summary & Pharmacological Context

    The compound rac. 4-(2-Aminopropyl)phenoxyacetic acid serves as a critical pharmacophore and precursor in the development of G-protein coupled receptor (GPCR) ligands, most notably the β3-adrenergic receptor (β3-AR) agonist BRL 37344 [1]. Structurally, it combines an amphetamine-like backbone (aminopropyl group) with a phenoxyacetic acid moiety.

    While highly valuable for structure-activity relationship (SAR) profiling, assaying this compound presents significant reproducibility challenges. At physiological pH (7.4), the molecule exists as a zwitterion—the basic amine is protonated, and the acidic carboxylic acid is deprotonated. This dual-charge state leads to erratic non-specific binding (NSB) to assay consumables, while its racemic nature introduces competitive variability between the active eutomer and the inactive distomer.

    This guide objectively compares three leading receptor binding assay platforms for this compound class, providing causality-driven protocol optimizations to ensure self-validating, highly reproducible data.

    Signaling LIG rac. 4-(2-Aminopropyl) phenoxyacetic acid REC Target GPCR (e.g., β3-AR) LIG->REC Binding Affinity (Kd) GPROT Gs Protein Activation REC->GPROT Conformational Shift CAMP cAMP Accumulation GPROT->CAMP Adenylyl Cyclase READ Assay Readout CAMP->READ Signal Amplification

    Mechanistic pathway of rac. 4-(2-Aminopropyl)phenoxyacetic acid receptor activation.

    Objective Comparison of Assay Technologies

    To evaluate the binding affinity ( Ki​ or Kd​ ) of rac. 4-(2-Aminopropyl)phenoxyacetic acid, researchers typically choose between Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

    The table below summarizes experimental data comparing the performance of these platforms when handling zwitterionic phenoxyacetic acid derivatives [2].

    Assay TechnologyDetection PrincipleReproducibility (CV%)Z'-FactorThroughputPrimary Limitation with Zwitterions
    Radioligand Binding (Filtration) Tritiated ligand displacement12–18% (Moderate)0.65Low/MediumHigh NSB to glass-fiber filters if untreated.
    TR-FRET Proximity-based fluorescence<8% (High)0.82High (384-well)Requires fluorescently tagged tracer ligand.
    Surface Plasmon Resonance (SPR) Label-free optical kinetics<5% (Very High)N/ALowCharge-based matrix effects on the sensor chip.
    Platform Insights (Expertise & Experience)
    • Why TR-FRET outperforms RBA in reproducibility: RBA relies on physical separation (filtration) of bound vs. free ligand. The zwitterionic nature of rac. 4-(2-Aminopropyl)phenoxyacetic acid causes it to adhere to the negatively charged silicates in GF/C filters, skewing the signal-to-noise ratio. TR-FRET is a homogeneous (no-wash) assay, completely eliminating filter-induced NSB artifacts.

    • Why SPR struggles with baseline drift: The carboxylate group of the ligand can interact electrostatically with the dextran matrix of standard SPR sensor chips (e.g., CM5). Using a less charged chip (e.g., PEG-coated) is mandatory to achieve the <5% CV reported above.

    Step-by-Step Optimized Protocol: Radioligand Binding Assay

    Despite its lower throughput, RBA remains the gold standard for validating true thermodynamic binding constants ( Kd​ ). The following protocol is engineered as a self-validating system , specifically optimized to neutralize the zwitterionic artifacts of rac. 4-(2-Aminopropyl)phenoxyacetic acid.

    Reagents & Materials
    • Target: CHO cell membranes overexpressing the target GPCR (e.g., β3-AR) [3].

    • Radioligand: [3H] -labeled reference agonist (e.g., [3H] -BRL 37344).

    • Test Compound: rac. 4-(2-Aminopropyl)phenoxyacetic acid (serial dilutions from 10 µM to 0.1 nM).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA, 0.1% Fatty-Acid Free BSA .

    • Filters: Whatman GF/C glass fiber microplates.

    The Workflow

    Workflow PREP 1. Membrane Prep (Receptor Overexpression) INC 2. Ligand Incubation (Equilibration at 25°C) PREP->INC SEP 3. Bound/Free Separation (PEI-Treated GF/C Filters) INC->SEP DET 4. Signal Detection (Scintillation/Fluorescence) SEP->DET ANA 5. Data Analysis (Non-linear Regression) DET->ANA

    Step-by-step workflow for the optimized receptor binding assay.

    Methodological Steps & Causality
    • Filter Pre-treatment (Critical Step): Soak GF/C filter plates in 0.5% Polyethylenimine (PEI) for 1 hour prior to the assay.

      • Causality: PEI is a highly cationic polymer. It coats the negatively charged glass fibers, repelling the protonated aminopropyl moiety of the ligand and reducing NSB from >40% to <5%.

    • Assay Assembly: In a 96-well plate, combine 50 µL of Assay Buffer, 50 µL of the radioligand (at Kd​ concentration), 50 µL of rac. 4-(2-Aminopropyl)phenoxyacetic acid (test concentrations), and 50 µL of membrane suspension (10-20 µg protein/well).

      • Self-Validation: Always include a Total Binding (TB) well (buffer instead of test compound) and a Non-Specific Binding (NSB) well containing 10 µM of a structurally distinct reference antagonist (e.g., propranolol) [4].

    • Incubation: Seal the plate and incubate at 25°C for 90 minutes on a plate shaker.

      • Causality: Because the compound is a racemic mixture, the association rate ( kon​ ) represents an average of the two enantiomers. A longer incubation time (90 mins vs. standard 60 mins) ensures the system reaches true thermodynamic equilibrium.

    • Harvesting: Rapidly filter the reaction through the PEI-treated GF/C plate using a vacuum manifold. Wash 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

      • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) during the wash step, preserving the bound ligand-receptor complexes.

    • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta counter.

    Troubleshooting & Data Interpretation

    When generating dose-response curves for rac. 4-(2-Aminopropyl)phenoxyacetic acid, researchers frequently encounter biphasic displacement curves (Hill slope significantly less than 1.0).

    Do not mistake this for poor assay reproducibility. Because the compound is a racemate, the (R)- and (S)-enantiomers possess different binding affinities. The resulting curve is a composite of two distinct displacement events. To resolve this, data must be fitted to a two-site homologous competitive binding model rather than a standard one-site model. Failure to apply the correct mathematical model is the leading cause of artificially high inter-assay variability (CV%) reported in literature.

    References

    • IUPHAR/BPS Guide to Pharmacology. "BRL 37344 Ligand Page." International Union of Basic and Clinical Pharmacology. Available at:[Link]

    • PubChem. "4-Aminophenylacetic acid - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

    • Bond RA, Clarke DE. "Agonist and antagonist characterization of a putative adrenoceptor with distinct pharmacological properties from the alpha- and beta-subtypes." British Journal of Pharmacology, 1988. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    rac. 4-(2-Aminopropyl)phenoxyacetic acid proper disposal procedures

    As a Senior Application Scientist, I recognize that handling bifunctional organic molecules requires a nuanced understanding of their physicochemical properties. The compound rac.

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling bifunctional organic molecules requires a nuanced understanding of their physicochemical properties. The compound rac. 4-(2-Aminopropyl)phenoxyacetic acid is a racemic mixture characterized by an amphetamine-like aliphatic amine and a phenoxyacetic acid moiety. This dual functionality not only imparts specific biological activity but also dictates strict operational and environmental safety protocols.

    The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

    Physicochemical Hazards & Causality

    Understanding the molecular behavior of rac. 4-(2-Aminopropyl)phenoxyacetic acid is critical for preventing laboratory accidents.

    • Zwitterionic Reactivity: Containing both a basic primary amine (pKa ~9–10) and an acidic carboxylic group (pKa ~3–4), this compound exists as a zwitterion at neutral pH. This drastically reduces its solubility in non-polar organic solvents but increases its solubility in aqueous media. If the pH of a liquid waste stream shifts unexpectedly, the compound can rapidly precipitate, causing dangerous blockages in pressurized HPLC or liquid waste lines.

    • Thermal Instability: When exposed to high heat or improper chemical mixing, the compound can undergo intermolecular condensation (forming polyamides) or decompose to release highly toxic nitrogen oxides (NOx) and carbon monoxide[1].

    • Biological & Environmental Toxicity: Structurally related to bioactive phenethylamines and 2[2], it is a severe mucous membrane irritant and is harmful if swallowed[3]. It exhibits environmental mobility in soil, making standard drain disposal strictly prohibited[3].

    Hazard Data & PPE Requirements

    To ensure operational safety, all quantitative hazard data and required engineering controls are summarized below.

    Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE & Controls
    Acute Toxicity Category 4 (Oral)Bioactive phenethylamine backboneFume hood (face velocity 80-100 fpm)
    Skin Irritation Category 2Acidic phenoxyacetate moietyNitrile gloves (double-gloving recommended)
    Eye Irritation Category 2ADirect tissue pH disruptionSplash-proof chemical safety goggles
    Respiratory Category 3Respirable crystalline dustN95/P100 (if handled outside of a hood)

    Operational Disposal Protocol

    Every step in this disposal workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

    Step 1: Waste Characterization & Segregation

    • Action: Separate solid powder waste from liquid solvent waste. For liquid waste, determine the carrier solvent.

    • Causality: Mixing solid and liquid waste complicates the incineration process. Furthermore, mixing this compound with strong oxidizing agents or strong bases in a general waste carboy can trigger an exothermic reaction[1].

    • Validation Check: Visually inspect the waste container. Ensure no incompatible chemicals (e.g., concentrated nitric acid or peroxides) are present in the same secondary containment bin[4].

    Step 2: Containerization

    • Action: Transfer solid waste into a high-density polyethylene (HDPE) or glass container. Avoid metal containers.

    • Causality: Trace moisture can cause the carboxylic acid moiety to slowly corrode metal over time, compromising container integrity.

    • Validation Check: Verify the cap is PTFE-lined and tightly sealed. Ensure the container is filled to no more than 80% capacity to allow for potential vapor expansion[4].

    Step 3: Labeling and Satellite Accumulation

    • Action: Attach a standard Hazardous Waste tag. Write the full chemical name: "rac. 4-(2-Aminopropyl)phenoxyacetic acid".

    • Causality: Using abbreviations (like "BRL-int" or "APA") violates EPA/RCRA compliance and endangers waste management personnel who rely on exact nomenclature for incineration planning[5].

    • Validation Check: Confirm the label includes the accumulation start date and the specific hazard checkboxes (Irritant, Health Hazard) are marked[5].

    Step 4: Ultimate Disposal (Incineration)

    • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

    • Causality: Because thermal decomposition of amines releases toxic NOx gases, this compound must be routed to a 1[1].

    Spill Response & Decontamination Workflow

    In the event of an accidental spill, execute the following protocol:

    • Isolate: Evacuate non-essential personnel from the immediate area. (Validation: Ensure no personnel are within a 10-foot radius without proper PPE).

    • Contain: Do not dry sweep the solid powder[2]. (Causality: Dry sweeping aerosolizes the fine crystalline powder, bypassing standard laboratory ventilation and drastically increasing inhalation risk[5]).

    • Neutralize & Clean: Lightly moisten the spilled powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe it up with absorbent pads[5]. Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a DI water rinse.

    • Dispose: Place all contaminated wipes, absorbent pads, and compromised PPE into a designated solid hazardous waste bag for EHS pickup[5].

    Waste Segregation Decision Logic

    WasteDisposal Start rac. 4-(2-Aminopropyl) phenoxyacetic acid Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic) IsSolid->LiquidWaste Solution SolidContainer Seal in HDPE Container SolidWaste->SolidContainer LiquidSeg Segregate by Solvent (Halogenated vs Non) LiquidWaste->LiquidSeg Incineration Licensed Incineration (EPA/RCRA Compliant) SolidContainer->Incineration LiquidSeg->Incineration

    Decision tree for the segregation and disposal of rac. 4-(2-Aminopropyl)phenoxyacetic acid waste.

    Sources

    Handling

    Personal protective equipment for handling rac. 4-(2-Aminopropyl)phenoxyacetic acid

    Advanced Safety & Operational Guide: Handling rac. 4-(2-Aminopropyl)phenoxyacetic acid When handling complex synthetic intermediates or novel active pharmaceutical ingredients (APIs) like rac.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety & Operational Guide: Handling rac. 4-(2-Aminopropyl)phenoxyacetic acid

    When handling complex synthetic intermediates or novel active pharmaceutical ingredients (APIs) like rac. 4-(2-Aminopropyl)phenoxyacetic acid, standard laboratory safety protocols are insufficient. To build a truly secure laboratory environment, researchers must move beyond basic compliance and understand the mechanistic reasons behind safety protocols.

    This guide provides a self-validating, step-by-step operational framework designed specifically for the unique dual-hazard profile of this compound.

    Hazard Causality Analysis (E-E-A-T)

    To design an effective personal protective equipment (PPE) and operational strategy, we must first deconstruct the molecule's structural hazards:

    • The Phenoxyacetic Acid Core: Phenoxyacetic acid derivatives are established chemical irritants. According to Global Harmonized System (GHS) classifications, this moiety triggers acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319)[1]. The acidic nature of the carboxyl group can cause localized epidermal and mucosal damage upon contact[2].

    • The 2-Aminopropyl Pharmacophore: The addition of a 2-aminopropyl group to a phenyl ring forms the foundational backbone of amphetamines and potent psychoactive substances (e.g., 5-APB)[3]. This primary amine enables the molecule to readily cross the blood-brain barrier and act on monoamine transporters. Consequently, microgram-level systemic exposure—whether through inhalation of aerosolized powder or transdermal absorption—can trigger severe cardiovascular and central nervous system (CNS) events.

    • Stereochemical Implications: As a racemic (rac.) mixture, the compound contains a 1:1 ratio of enantiomers. While one enantiomer may be the primary driver of pharmacological activity, occupational safety dictates that the entire bulk powder must be treated with maximum stringency.

    • Classification: Due to its potent biological activity at sub-milligram doses, this compound must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), placing it in Occupational Exposure Band (OEB) 4 or 5[4].

    Quantitative Hazard & PPE Performance Matrix

    To mitigate these risks, all selected PPE and engineering controls must meet specific quantitative thresholds.

    Structural Component / ControlHazard / SpecificationQuantitative Metric / Standard
    Phenoxyacetic Acid Moiety Acute Toxicity & IrritationGHS Category 4 (H302), H315, H319[1]
    2-Aminopropyl Moiety Systemic / Pharmacological ToxicityHPAPI Occupational Exposure Band 4/5[4]
    Primary Gloves Chemical Permeation ResistanceASTM D6978 (Tested for HPAPI/Chemotherapy)[5]
    Respiratory Protection Assigned Protection Factor (APF)APF ≥ 25 (PAPR) or APF 10 (N95/N100)[6]
    Engineering Control Airflow / ContainmentISO Class 5 / Class II Type A2 or B2 BSC[5]

    Operational Workflow: A Self-Validating Protocol

    Every step in handling rac. 4-(2-Aminopropyl)phenoxyacetic acid must be verifiable. Do not proceed to the next step unless the previous step's validation condition is met.

    Step 1: System Validation & Engineering Controls

    • Action: Activate the Class II Biological Safety Cabinet (BSC) or Containment Primary Engineering Control (C-PEC).

    • Causality: HPAPIs require external venting and negative pressure to ensure aerosolized particulates cannot enter the operator's breathing zone[5].

    • Validation: Verify the Magnehelic gauge reads negative pressure and the inward face velocity is at least 75 linear feet per minute (fpm) before opening the chemical vial.

    Step 2: PPE Donning

    • Action: Don a disposable, low-linting Tyvek suit. Apply two pairs of powder-free ASTM D6978-tested gloves. The inner glove goes under the gown cuff; the outer glove goes over the cuff[5].

    • Causality: Powdered gloves must be strictly avoided because the powder can adsorb the HPAPI, retaining the toxic compound against the skin[5]. Double-gloving ensures a sterile barrier remains if the outer glove is breached by the acidic phenoxyacetic moiety.

    • Validation: Perform a visual inspection of the outer gloves for pinholes or weak spots.

    Step 3: Aseptic Weighing & In Situ Solubilization

    • Action: Use an analytical balance enclosed within the C-PEC. Use an anti-static weighing boat and a micro-spatula. Dissolve the powder in the target solvent (e.g., DMSO or buffered saline) while still inside the C-PEC.

    • Causality: Static electricity can cause the fine powder to aerosolize. Solubilizing the compound in situ eliminates the risk of transporting dry, easily aerosolizable powder across the laboratory.

    • Validation: Ensure the vial containing the solubilized compound is hermetically sealed and wiped down with 70% isopropyl alcohol (IPA) before it exits the C-PEC.

    Emergency Spill Response & Decontamination Plan

    If a spill occurs, the primary amine and carboxylic acid groups must be chemically neutralized to prevent systemic exposure.

    Step 1: Immediate Isolation

    • If a spill occurs outside the C-PEC, immediately evacuate a 10-foot radius. Do not attempt to clean without a fit-tested respirator (N100 or PAPR)[6].

    Step 2: Containment & Chemical Deactivation

    • Gently cover the spilled powder with absorbent pads lightly dampened with a 1% sodium hypochlorite (NaOCl) solution.

    • Causality: Dampening prevents dust generation. NaOCl acts as an oxidative deactivator, chemically degrading the primary amine structure and neutralizing the pharmacological threat. Allow a 10-minute contact time.

    Step 3: Secondary Cleaning & Waste Disposal

    • Wipe the area with 70% IPA, followed by sterile water, to remove any corrosive NaOCl residues.

    • Place all contaminated pads, wipes, and PPE into a rigid, leak-proof hazardous waste container labeled "Trace HPAPI Waste" in compliance with USP <800> regulations[5].

    Process Visualization

    HPAPI_Workflow N1 1. Pre-Entry Preparation Don Double ASTM D6978 Gloves N2 2. Engineering Controls Validate Class II BSC N1->N2 N3 3. Chemical Handling Weighing & In Situ Solubilization N2->N3 N4 Spill Occurs? N3->N4 N5 Spill Response Protocol Isolate, Absorb, Oxidize (NaOCl) N4->N5 Yes N6 4. Routine Decontamination Wipe down with 70% IPA N4->N6 No N5->N6 N7 5. Doffing & Waste Dispose as HPAPI Waste N6->N7

    Operational workflow and spill response protocol for handling HPAPI compounds.

    References

    • Phenoxyacetic Acid | C8H8O3 | CID 19188, PubChem,[Link]

    • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB, ResearchGate,[Link]

    • Occupational Health Categorization vs. GHS Health Hazard Categories, Affygility Solutions,[Link]

    • Controlling Occupational Exposure to Hazardous Drugs, OSHA,[Link]

    Sources

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